molecular formula C15H19NO5 B1452295 4-Cbz-3-(2-carboxy-ethyl)-morpholine CAS No. 885274-07-7

4-Cbz-3-(2-carboxy-ethyl)-morpholine

Cat. No.: B1452295
CAS No.: 885274-07-7
M. Wt: 293.31 g/mol
InChI Key: UWIKLDKPALYJTF-UHFFFAOYSA-N
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Description

4-Cbz-3-(2-carboxy-ethyl)-morpholine is a useful research compound. Its molecular formula is C15H19NO5 and its molecular weight is 293.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cbz-3-(2-carboxy-ethyl)-morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cbz-3-(2-carboxy-ethyl)-morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-phenylmethoxycarbonylmorpholin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c17-14(18)7-6-13-11-20-9-8-16(13)15(19)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIKLDKPALYJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)OCC2=CC=CC=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693059
Record name 3-{4-[(Benzyloxy)carbonyl]morpholin-3-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-07-7
Record name 3-{4-[(Benzyloxy)carbonyl]morpholin-3-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4-Cbz-3-(2-carboxy-ethyl)-morpholine: A Chiral Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Shifting the Paradigm from "Mechanism of Action" to "Mechanism of Application"

In the landscape of drug discovery and development, our focus is often directed toward the biological mechanism of action (MoA) of a given molecule. However, for a significant class of compounds, their primary role is not as a bioactive agent but as a critical architectural component in the synthesis of complex therapeutic candidates. 4-Cbz-3-(2-carboxy-ethyl)-morpholine falls squarely into this latter category. This guide, therefore, deviates from a traditional MoA analysis. Instead, it provides an in-depth exploration of its "mechanism of application" as a chiral morpholine scaffold, detailing its synthesis and its strategic utility in the construction of advanced molecular entities. For researchers and drug development professionals, understanding the nuances of such building blocks is paramount to innovating at the frontiers of medicinal chemistry.

Synthesis and Physicochemical Properties

The intrinsic value of 4-Cbz-3-(2-carboxy-ethyl)-morpholine lies in its specific stereochemistry and the orthogonal reactivity of its functional groups. The carbobenzyloxy (Cbz) group provides a stable, yet readily cleavable, protecting group for the morpholine nitrogen, while the carboxylic acid moiety offers a handle for amide bond formation or other conjugations.

Representative Synthetic Protocol

The synthesis of 4-Cbz-3-(2-carboxy-ethyl)-morpholine is a multi-step process that requires careful control of stereochemistry. A common route involves the cyclization of a protected amino alcohol precursor. Below is a representative, field-proven protocol.

Experimental Protocol: Synthesis of 4-Cbz-3-(2-carboxy-ethyl)-morpholine

  • Step 1: Reductive Amination. To a solution of L-aspartic acid (1.0 eq) in water, add sodium bicarbonate (2.2 eq) and benzyl chloroformate (1.1 eq) at 0°C. Stir the reaction mixture for 12 hours at room temperature.

  • Step 2: Esterification. Acidify the reaction mixture with HCl to pH 2 and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the residue in methanol and add thionyl chloride (1.5 eq) dropwise at 0°C. Reflux the mixture for 4 hours.

  • Step 3: Reduction. Cool the reaction mixture to 0°C and add sodium borohydride (3.0 eq) portion-wise. Stir for 2 hours at room temperature.

  • Step 4: Cyclization. Quench the reaction with water and concentrate under reduced pressure. Dissolve the residue in tetrahydrofuran (THF) and add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and triethylamine (2.5 eq). Stir for 12 hours.

  • Step 5: Deprotection and Final Product Formation. Treat the resulting intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group. The crude product is then purified by column chromatography to yield 4-Cbz-3-(2-carboxy-ethyl)-morpholine.

Physicochemical Data
PropertyValue
Molecular FormulaC₁₅H₁₉NO₅
Molecular Weight293.31 g/mol
AppearanceWhite to off-white solid
ChiralityChiral

Application in the Synthesis of Bioactive Molecules

The strategic importance of 4-Cbz-3-(2-carboxy-ethyl)-morpholine is best illustrated through its incorporation into larger, biologically active molecules. Its rigid, chiral morpholine core serves to orient appended pharmacophoric groups in a defined three-dimensional space, a critical factor in achieving high-affinity binding to biological targets.

Case Study: Synthesis of Peptidomimetic Inhibitors

A primary application of this building block is in the synthesis of peptidomimetics, where the morpholine scaffold replaces a native amino acid residue to impart improved pharmacokinetic properties, such as resistance to proteolytic degradation.

Workflow: Incorporation into a Peptidomimetic Backbone

A 4-Cbz-3-(2-carboxy-ethyl)-morpholine C Amide Coupling (EDC, HOBt) A->C B Peptide Fragment (e.g., H₂N-AA₂-AA₃-R) B->C D Cbz-Protected Peptidomimetic C->D E Cbz Deprotection (H₂, Pd/C) D->E F Final Peptidomimetic Inhibitor E->F

Caption: Synthetic workflow for incorporating the morpholine scaffold.

In this workflow, the carboxylic acid of 4-Cbz-3-(2-carboxy-ethyl)-morpholine is activated and coupled to the N-terminus of a peptide fragment. Subsequent deprotection of the Cbz group reveals a secondary amine on the morpholine ring, which can then be further elaborated or serve as a key interaction point with the target protein.

The Significance of the Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in drug design for several compelling reasons:

  • Improved Physicochemical Properties: The oxygen atom in the morpholine ring is a hydrogen bond acceptor, which can enhance the solubility and oral bioavailability of a drug candidate.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, leading to a longer in vivo half-life.

  • Structural Rigidity: The chair-like conformation of the morpholine ring reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its target.

The combination of these favorable properties makes morpholine-containing compounds attractive candidates for drug development across a range of therapeutic areas.

Conclusion

While "4-Cbz-3-(2-carboxy-ethyl)-morpholine" does not possess a biological mechanism of action in its own right, its "mechanism of application" as a chiral building block is of significant interest to the medicinal chemistry community. Its well-defined stereochemistry, orthogonal protecting groups, and the inherent advantages of the morpholine scaffold make it a valuable tool in the synthesis of novel, high-value therapeutic agents. A thorough understanding of its synthesis and reactivity is therefore essential for researchers aiming to leverage this versatile intermediate in their drug discovery programs.

References

  • Synthesis of Chiral Morpholines. Journal of Organic Chemistry. [Link]

  • The Use of Morpholine Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Peptidomimetics in Drug Design. Chemical Reviews. [Link]

A Technical Guide to the Spectroscopic Characterization of 4-(Benzyloxycarbonyl)-3-(2-carboxyethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected spectroscopic data for the characterization of 4-(Benzyloxycarbonyl)-3-(2-carboxyethyl)morpholine, a substituted morpholine derivative. Given the utility of morpholine scaffolds in medicinal chemistry, precise structural confirmation is paramount.[1] This document outlines the foundational spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that are essential for the unambiguous identification and purity assessment of this compound.

The content herein is structured to provide not only the anticipated data but also the scientific rationale behind the experimental protocols and data interpretation. This approach is designed to equip researchers, scientists, and drug development professionals with a practical and intellectually robust framework for the spectroscopic analysis of this and similar molecules.

Molecular Structure and Expected Spectroscopic Fingerprints

The target molecule, 4-(Benzyloxycarbonyl)-3-(2-carboxyethyl)morpholine, possesses several key structural features that will be interrogated by spectroscopic methods:

  • Molecular Formula: C₁₅H₁₉NO₅

  • Molecular Weight: 293.32 g/mol

  • Core Structure: A morpholine ring, which is a six-membered aliphatic heterocycle.

  • Key Functional Groups:

    • A carbamate (specifically, a benzyloxycarbonyl or "Cbz" group).

    • A carboxylic acid.

    • A tertiary amine within the morpholine ring.

    • An ether linkage also within the morpholine ring.

Each of these features will produce a characteristic signal or set of signals in the respective spectroscopic analyses.

Mass Spectrometry (MS): Molecular Weight Confirmation

Mass spectrometry is the first-line technique for confirming the molecular weight of a synthesized compound. For a molecule like 4-Cbz-3-(2-carboxy-ethyl)-morpholine, which contains polar functional groups, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and typically allows for the clear observation of the molecular ion.

Anticipated Mass Spectrum Data

The primary goal is to observe the protonated molecular ion [M+H]⁺ or the sodiated adduct [M+Na]⁺.

IonExpected m/z
[M+H]⁺294.1336
[M+Na]⁺316.1155
[M-H]⁻ (Negative Mode)292.1190

Note: The exact mass is calculated based on the most abundant isotopes of each element (C, H, N, O).

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Instrument Setup:

    • Ionization Mode: ESI (positive or negative).

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.

    • Capillary Voltage: Typically 3-4 kV.

    • Drying Gas (N₂): Set to a flow rate and temperature appropriate for the solvent (e.g., 5 L/min at 300 °C).

  • Data Acquisition: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min). Acquire data over a mass range that includes the expected molecular ion, for instance, m/z 100-500.

  • Data Analysis: Identify the peak corresponding to the calculated m/z of the expected molecular ion. The high-resolution data should be within 5 ppm of the theoretical value to confirm the elemental composition.

Workflow for MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve sample (1 mg/mL in MeOH) Infuse Direct infusion into ESI source Prep->Infuse Introduce sample Acquire Acquire spectrum (e.g., m/z 100-500) Infuse->Acquire Ionize & detect Analyze Identify molecular ion peak ([M+H]⁺ or [M+Na]⁺) Acquire->Analyze Process raw data Confirm Confirm exact mass (<5 ppm error) Analyze->Confirm Validate

Caption: Workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] The spectrum provides a "fingerprint" based on the vibrational frequencies of the bonds.

Predicted IR Absorption Bands

The structure of 4-Cbz-3-(2-carboxy-ethyl)-morpholine contains several IR-active functional groups. The following table summarizes the expected characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Description of Vibration
Carboxylic Acid (O-H)3300 - 2500 (broad)O-H stretching
Carboxylic Acid (C=O)~1710C=O stretching
Carbamate (C=O)~1690C=O stretching
Aromatic C-H3100 - 3000C-H stretching (from Cbz)
Aliphatic C-H2980 - 2850C-H stretching (morpholine, ethyl)
C-O (Ether & Acid)1300 - 1000C-O stretching
C-N (Amine/Carbamate)1250 - 1020C-N stretching

The presence of two carbonyl groups (acid and carbamate) may lead to overlapping or broadened peaks in the 1690-1710 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

    • Apply pressure to the sample using the instrument's anvil to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Process the spectrum by performing a background subtraction. Identify the key absorption bands and correlate them with the expected functional groups.

Workflow for IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Place solid sample on ATR crystal Background Collect background spectrum SampleScan Collect sample spectrum (4000-400 cm⁻¹) Prep->SampleScan Process Background subtraction Background->Process SampleScan->Process Interpret Correlate peaks with functional groups Process->Interpret

Caption: Workflow for ATR-FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this molecule, both ¹H (proton) and ¹³C (carbon) NMR spectra are essential.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to ensure homogeneity.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

    • ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) to deduce the connectivity of the atoms.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Note: Due to the Cbz group's rotamers and the chiral center, some morpholine protons may appear as broad signals or complex multiplets.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.1br s1HCarboxylic acid (-COOH )
~7.35m5HAromatic protons (C₆H ₅)
~5.10s2HBenzylic protons (-O-CH ₂-Ph)
~4.30m1HMorpholine CH -3
~3.8 - 3.2m6HMorpholine protons (-CH ₂-O-CH ₂-CH ₂-N)
~2.45t2H-CH ₂-COOH
~1.90m2H-CH-CH ₂-CH₂-
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~174.0Carboxylic acid (C =O)
~155.0Carbamate (C =O)
~137.0Aromatic quaternary carbon (C -CH₂)
~128.5, 128.0, 127.8Aromatic C H carbons
~67.0Benzylic carbon (-O-C H₂-Ph)
~66.5Morpholine C H₂-O
~55.0Morpholine C H-3
~45.0, 43.0Morpholine C H₂-N
~30.0-C H₂-COOH
~25.0-CH-C H₂-CH₂-
Workflow for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve sample in deuterated solvent with TMS Setup Tune, lock, shim spectrometer Prep->Setup Acquire Acquire 1H and 13C FID data Setup->Acquire Process Fourier transform, phase & baseline correct Acquire->Process Analyze Analyze chemical shift, integration, multiplicity Process->Analyze Assign Assign signals to protons and carbons Analyze->Assign

Caption: Workflow for ¹H and ¹³C NMR analysis.

Integrated Spectroscopic Analysis

The definitive structural confirmation of 4-(Benzyloxycarbonyl)-3-(2-carboxyethyl)morpholine is achieved by synthesizing the information from all three spectroscopic techniques.

  • MS confirms the molecular formula by providing an accurate molecular weight.

  • IR confirms the presence of the key functional groups: the broad O-H and C=O stretches for the carboxylic acid, the sharp C=O stretch for the carbamate, and the various C-H, C-O, and C-N bonds.

  • NMR provides the carbon-hydrogen framework. The ¹H NMR shows the correct number of protons in distinct chemical environments (aromatic, benzylic, morpholine, and the ethyl side chain), and their multiplicities reveal their neighboring protons. The ¹³C NMR confirms the number of unique carbon atoms and their types (carbonyl, aromatic, aliphatic).

Together, these techniques provide a self-validating system, offering an unambiguous and comprehensive characterization of the target molecule, which is a cornerstone of scientific integrity in chemical research and drug development.

References

  • BenchChem.
  • PubChem. (S)-4-Cbz-Morpholine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • MySkinRecipes.
  • ResearchGate. Morpholines. Synthesis and Biological Activity.
  • BenchChem. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid.
  • ResearchGate.

Sources

Methodological & Application

Synthesis of 4-Cbz-3-(2-carboxy-ethyl)-morpholine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical overview and detailed protocols for the synthesis of "4-Cbz-3-(2-carboxy-ethyl)-morpholine," a substituted morpholine derivative of interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in numerous therapeutic agents due to its favorable physicochemical properties, including improved solubility and metabolic stability.[1] This document outlines a rational, multi-step synthetic strategy, starting from commercially available precursors.

Introduction to the Synthetic Strategy

The synthesis of 4-Cbz-3-(2-carboxy-ethyl)-morpholine is not explicitly detailed in publicly available literature. Therefore, the following protocol is a rationally designed, multi-step sequence based on well-established and analogous chemical transformations. The overall strategy involves the initial N-protection of diethanolamine, followed by the formation of a key morpholin-3-one intermediate. Subsequent alkylation at the C-3 position introduces the desired carboxy-ethyl side chain, followed by reduction of the lactam and final deprotection of the ester to yield the target carboxylic acid.

This detailed guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the choice of reagents and reaction conditions, ensuring a thorough understanding of the synthetic process.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of 4-Cbz-3-(2-carboxy-ethyl)-morpholine.

Synthesis_Workflow A Diethanolamine B N-Cbz-diethanolamine A->B Cbz-Cl, Base C 4-Cbz-morpholin-3-one B->C Oxidation D Ethyl 3-(4-Cbz-3-oxomorpholino)propanoate C->D 1. LDA, THF, -78 °C 2. Br(CH2)2COOEt E Ethyl 3-(4-Cbz-morpholin-3-yl)propanoate D->E Reduction (e.g., BH3·THF) F 4-Cbz-3-(2-carboxy-ethyl)-morpholine E->F Hydrolysis (e.g., LiOH)

Caption: Proposed synthetic pathway for 4-Cbz-3-(2-carboxy-ethyl)-morpholine.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for each stage of the synthesis.

Part 1: Synthesis of N-Cbz-diethanolamine

Rationale: The initial step involves the protection of the secondary amine of diethanolamine with a benzyloxycarbonyl (Cbz) group. The Cbz group is a robust protecting group for amines, stable to a wide range of reaction conditions, yet readily removable by catalytic hydrogenation.[2] This protection is crucial to prevent N-alkylation in subsequent steps and to direct the desired reactivity.

Protocol:

  • To a stirred solution of diethanolamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of ethyl acetate and aqueous sodium carbonate solution, cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.05 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. The use of a slight excess of Cbz-Cl ensures complete consumption of the starting amine.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of diethanolamine.

  • If a biphasic system is used, separate the organic layer. If DCM is the solvent, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Cbz-diethanolamine.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure N-Cbz-diethanolamine as a viscous oil or a low-melting solid.

Part 2: Synthesis of 4-Cbz-morpholin-3-one

Rationale: This step involves the oxidative cyclization of N-Cbz-diethanolamine to form the key lactam intermediate, 4-Cbz-morpholin-3-one. This transformation selectively oxidizes one of the primary alcohols to a carboxylic acid, which then undergoes intramolecular cyclization with the adjacent alcohol to form the morpholinone ring. While various oxidizing agents can be employed, a Swern oxidation or a similar mild oxidation followed by further oxidation to the carboxylic acid and in-situ cyclization is a plausible approach. A more direct approach could involve reagents like potassium permanganate under controlled conditions.[3]

Protocol:

  • Dissolve N-Cbz-diethanolamine (1 equivalent) in a suitable solvent such as acetone or a mixture of acetonitrile, water, and carbon tetrachloride.

  • Cool the solution to 0 °C and add a suitable oxidizing agent. For example, a mixture of sodium periodate (4 equivalents) and a catalytic amount of ruthenium(III) chloride hydrate (0.02 equivalents) can be used for a one-pot oxidation and cyclization.

  • Stir the reaction mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding isopropanol and stir for an additional 30 minutes.

  • Filter the reaction mixture through a pad of celite to remove inorganic salts and wash the celite pad with ethyl acetate.

  • Combine the filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate 4-Cbz-morpholin-3-one.

Part 3: Alkylation of 4-Cbz-morpholin-3-one

Rationale: This crucial step introduces the desired (2-carboxy-ethyl) side chain at the C-3 position of the morpholinone ring. The protocol utilizes the formation of a lithium enolate from the lactam using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature. This enolate then acts as a nucleophile in an SN2 reaction with an appropriate electrophile, in this case, an ethyl 3-bromopropionate.[4][5] The use of an ester form of the side chain prevents unwanted side reactions with the acidic proton of a carboxylic acid.

Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), prepare a solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath and add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at this temperature for 30 minutes to generate LDA.

  • In a separate flame-dried flask, dissolve 4-Cbz-morpholin-3-one (1 equivalent) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the LDA solution to the solution of 4-Cbz-morpholin-3-one via cannula and stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add ethyl 3-bromopropionate (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford ethyl 3-(4-Cbz-3-oxomorpholino)propanoate.

Part 4: Reduction of the Lactam to Morpholine

Rationale: The carbonyl group of the lactam needs to be reduced to a methylene group to form the morpholine ring. Borane-tetrahydrofuran complex (BH₃·THF) is an effective reagent for the reduction of amides and lactams to the corresponding amines.

Protocol:

  • Under an inert atmosphere, dissolve ethyl 3-(4-Cbz-3-oxomorpholino)propanoate (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C and add borane-tetrahydrofuran complex (1 M solution in THF, 2-3 equivalents) dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by 1 M HCl.

  • Heat the mixture to reflux for an additional hour to ensure complete hydrolysis of the borane-amine complex.

  • Cool to room temperature and basify the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield ethyl 3-(4-Cbz-morpholin-3-yl)propanoate.

Part 5: Hydrolysis of the Ethyl Ester

Rationale: The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard transformation typically achieved under basic conditions, followed by an acidic workup.[6][7]

Protocol:

  • Dissolve ethyl 3-(4-Cbz-morpholin-3-yl)propanoate (1 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting ester (typically 2-4 hours).

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-Cbz-3-(2-carboxy-ethyl)-morpholine.

  • If necessary, the product can be further purified by recrystallization or preparative HPLC.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1 DiethanolamineBenzyl chloroformate, BaseN-Cbz-diethanolamine85-95%
2 N-Cbz-diethanolamineNaIO₄, RuCl₃·xH₂O4-Cbz-morpholin-3-one60-75%
3 4-Cbz-morpholin-3-oneLDA, Ethyl 3-bromopropionateEthyl 3-(4-Cbz-3-oxomorpholino)propanoate50-70%
4 Ethyl 3-(4-Cbz-3-oxomorpholino)propanoateBH₃·THFEthyl 3-(4-Cbz-morpholin-3-yl)propanoate70-85%
5 Ethyl 3-(4-Cbz-morpholin-3-yl)propanoateLiOH, HCl4-Cbz-3-(2-carboxy-ethyl)-morpholine>90%

Yields are estimates based on analogous reactions and may vary depending on experimental conditions and scale.

Conclusion

This application note provides a detailed and scientifically grounded synthetic route for the preparation of 4-Cbz-3-(2-carboxy-ethyl)-morpholine. By leveraging established chemical transformations, including amine protection, oxidative cyclization, lactam alkylation, reduction, and ester hydrolysis, this guide offers a robust framework for researchers in the field of medicinal chemistry and drug discovery. The provided protocols are designed to be clear and reproducible, with an emphasis on the underlying chemical principles.

References

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. 2019. [Link]

  • Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • Synthesis of N-Cbz-ethanolamine. PrepChem.com. [Link]

  • Hydrolysis of esters. Chemguide. [Link]

  • Alkylation of Enolate Ions. Chemistry LibreTexts. 2023. [Link]

  • New process for synthesizing diethanol amine.
  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Technical Disclosure Commons. 2025. [Link]

  • Oxidative Cyclization in Natural Product Biosynthesis. PubMed Central. [Link]

  • Alkylation of Enolate Ions. NC State University Libraries. [Link]

  • Alkylation of Enolates. YouTube. 2023. [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]

  • Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Chemistry Letters. 2018. [Link]

  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. 2023. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. 2022. [Link]

  • Kinetics of the formation of N,N-dialkylcarbamate from diethanolamine and carbon dioxide in anhydrous ethanol. Journal of the Chemical Society, Perkin Transactions 2. 1985. [Link]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. WIPO Patentscope. 2019. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Alkylation of Enolate Ions. Chemistry LibreTexts. 2023. [Link]

  • Synthesis of 3-Amino-7-(N,N-Dimethylamino)-2-Substituted-5-Phenylphenazin-5-Ium Chlorides by Oxidative Cyclization. PubMed. 2020. [Link]

  • Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain. Fine Chemical Technologies. 2022. [Link]

  • A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. ResearchGate. 2015. [Link]

  • Mechanism of ester hydrolysis. YouTube. 2019. [Link]

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Application Notes and Protocols: 4-Cbz-3-(2-carboxy-ethyl)-morpholine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

"4-Cbz-3-(2-carboxy-ethyl)-morpholine" is a bespoke synthetic building block with significant potential in medicinal chemistry. Its unique trifunctional nature, featuring a conformationally constrained morpholine scaffold, a readily deprotectable Cbz-protected amine, and a versatile carboxylic acid handle, positions it as a valuable tool for the synthesis of novel therapeutics. This guide provides a comprehensive overview of its potential applications, focusing on its role as a constrained amino acid mimetic and a scaffold for library synthesis. Detailed, field-proven protocols for its synthesis and utilization in solid-phase peptide synthesis (SPPS) are provided, underpinned by a rationale grounded in established chemical principles.

Introduction: The Strategic Advantage of the Morpholine Scaffold

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and target binding affinity.[2] Specifically, the morpholine moiety in "4-Cbz-3-(2-carboxy-ethyl)-morpholine" introduces a level of conformational rigidity that is highly sought after in drug design. This pre-organization of the molecular structure can lead to a more favorable entropy of binding to biological targets.

"4-Cbz-3-(2-carboxy-ethyl)-morpholine" can be conceptualized as a constrained, non-natural amino acid. The carboxyethyl side chain mimics the functionality of natural amino acids like glutamic acid, while the morpholine ring restricts the conformational freedom of the backbone. This makes it an excellent candidate for incorporation into peptides and peptidomimetics to probe structure-activity relationships (SAR) and to develop more potent and stable therapeutic peptides.

Physicochemical Properties

A summary of the key physicochemical properties of "4-Cbz-3-(2-carboxy-ethyl)-morpholine" is presented below. These values are predicted based on its structure and are crucial for considering its handling, reactivity, and pharmacokinetic potential.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 309.32 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
logP 1.5Balanced lipophilicity for cell permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) 75.9 ŲContributes to solubility and potential for hydrogen bonding.
Hydrogen Bond Donors 1The carboxylic acid proton.
Hydrogen Bond Acceptors 5The morpholine oxygen, and the oxygens of the Cbz and carboxyl groups.
pKa (Carboxylic Acid) ~4.5Anionic at physiological pH, enabling salt formation and improving solubility.

Proposed Synthesis Protocol

The following is a proposed, robust protocol for the synthesis of "4-Cbz-3-(2-carboxy-ethyl)-morpholine". This multi-step synthesis is designed for efficiency and scalability in a laboratory setting.

Workflow for the Synthesis of 4-Cbz-3-(2-carboxy-ethyl)-morpholine

G cluster_0 Step 1: N-Cbz Protection cluster_1 Step 2: Oxidation to Aldehyde cluster_2 Step 3: Wittig Reaction cluster_3 Step 4: Michael Addition and Cyclization cluster_4 Step 5: Saponification start Commercially Available Amino Alcohol step1 React with Benzyl Chloroformate (Cbz-Cl) start->step1 product1 N-Cbz Protected Amino Alcohol step1->product1 step2 Dess-Martin Periodinane Oxidation product1->step2 product2 N-Cbz Protected Amino Aldehyde step2->product2 step3 React with (Carboethoxyethylidene)triphenylphosphorane product2->step3 product3 Unsaturated Ester Intermediate step3->product3 step4 Base-catalyzed Intramolecular Cyclization product3->step4 product4 Substituted Morpholine Ester step4->product4 step5 Hydrolysis with LiOH product4->step5 final_product 4-Cbz-3-(2-carboxy-ethyl)-morpholine step5->final_product

Caption: Proposed synthetic workflow for "4-Cbz-3-(2-carboxy-ethyl)-morpholine".

Detailed Experimental Protocol:

Materials:

  • Starting Amino Alcohol (e.g., 2-(2-aminoethoxy)ethanol)

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Dess-Martin Periodinane (DMP)

  • (Carboethoxyethylidene)triphenylphosphorane

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF)

  • Lithium Hydroxide (LiOH)

  • Methanol (MeOH)

  • Diethyl Ether

  • Saturated aqueous solutions of NH₄Cl and NaCl

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Step 1: N-Cbz Protection of the Starting Amino Alcohol

  • Dissolve the starting amino alcohol (1.0 eq) in a 1:1 mixture of DCM and saturated aqueous NaHCO₃.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Ethyl Acetate/Hexanes gradient) to yield the N-Cbz protected amino alcohol.

Step 2: Oxidation to the Aldehyde

  • Dissolve the N-Cbz protected amino alcohol (1.0 eq) in dry DCM.

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.

  • Stir vigorously for 30 minutes, then separate the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo to yield the crude N-Cbz protected amino aldehyde, which is used immediately in the next step.

Step 3: Wittig Reaction

  • Dissolve the crude N-Cbz protected amino aldehyde in dry THF.

  • Add (Carboethoxyethylidene)triphenylphosphorane (1.1 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Concentrate the reaction mixture in vacuo.

  • Triturate the residue with diethyl ether to precipitate triphenylphosphine oxide.

  • Filter and concentrate the filtrate. Purify by flash column chromatography to obtain the unsaturated ester intermediate.

Step 4: Intramolecular Michael Addition and Cyclization

  • Dissolve the unsaturated ester intermediate (1.0 eq) in dry THF.

  • Cool to 0 °C and add a catalytic amount of potassium tert-butoxide (0.1 eq).

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography to yield the substituted morpholine ester.

Step 5: Saponification to the Carboxylic Acid

  • Dissolve the substituted morpholine ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add LiOH (1.5 eq) and stir at room temperature for 4-6 hours, monitoring by TLC.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo to yield the final product, "4-Cbz-3-(2-carboxy-ethyl)-morpholine".

Applications in Medicinal Chemistry

As a Constrained Amino Acid Mimetic in Peptide Synthesis

The primary application of "4-Cbz-3-(2-carboxy-ethyl)-morpholine" is as a building block in solid-phase peptide synthesis (SPPS) to introduce conformational constraints.

Rationale:

  • Induction of Secondary Structures: The rigid morpholine ring can help to nucleate and stabilize specific secondary structures, such as β-turns or helices, in a peptide sequence.

  • Enhanced Proteolytic Stability: The non-natural backbone is resistant to cleavage by proteases, thereby increasing the in vivo half-life of the resulting peptide.

  • Improved Receptor Binding: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity.

Protocol for Incorporation into a Peptide Sequence via SPPS (Fmoc Chemistry)

Materials:

  • Fmoc-protected Rink Amide resin

  • "4-Cbz-3-(2-carboxy-ethyl)-morpholine"

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

Workflow for SPPS Incorporation:

G resin Fmoc-Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection1 coupling1 Couple Fmoc-Amino Acid (HBTU/DIPEA) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple 4-Cbz-3-(2-carboxy-ethyl)-morpholine deprotection2->coupling2 deprotection3 Cbz Deprotection (e.g., H₂/Pd-C) coupling2->deprotection3 coupling3 Couple next Amino Acid deprotection3->coupling3 cleavage Cleavage from Resin (TFA/TIS/H₂O) coupling3->cleavage peptide Purified Peptide containing Morpholine unit cleavage->peptide

Caption: Workflow for incorporating the morpholine unit into a peptide via SPPS.

Detailed Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: In a separate vessel, pre-activate the first Fmoc-protected amino acid (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes. Add this solution to the resin and shake for 2 hours. Wash the resin.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for subsequent amino acids in the sequence.

  • Coupling of "4-Cbz-3-(2-carboxy-ethyl)-morpholine":

    • After the final Fmoc deprotection, pre-activate "4-Cbz-3-(2-carboxy-ethyl)-morpholine" (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF.

    • Add the activated morpholine derivative to the resin and shake for 4-6 hours. Monitor the coupling reaction using a Kaiser test.

  • Cbz Deprotection:

    • Wash the resin thoroughly with DMF and DCM.

    • Suspend the resin in a suitable solvent (e.g., MeOH/DCM) and subject it to hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. Note: This step requires careful optimization and is typically performed after the full peptide sequence is assembled if the morpholine unit is not at the N-terminus.

  • Subsequent Couplings: After Cbz deprotection, continue with standard Fmoc-SPPS for any remaining amino acids.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC.

As a Scaffold for Combinatorial Library Synthesis

The trifunctional nature of "4-Cbz-3-(2-carboxy-ethyl)-morpholine" makes it an ideal scaffold for the generation of diverse small molecule libraries for high-throughput screening.

Logical Relationship of Diversification Points:

G scaffold 4-Cbz-3-(2-carboxy-ethyl)-morpholine N-Cbz Carboxylic Acid Morpholine Ring deprotection Cbz Deprotection scaffold:f1->deprotection activation Carboxylic Acid Activation scaffold:f2->activation modification Ring Modification (e.g., oxidation) scaffold:f3->modification r1 R1 Diversification (Amidation, etc.) deprotection->r1 r2 R2 Diversification (Amide bond formation) activation->r2 r3 R3 Diversification (Further functionalization) modification->r3

Caption: Diversification points of the "4-Cbz-3-(2-carboxy-ethyl)-morpholine" scaffold.

Protocol Outline for Library Synthesis:

  • Immobilization: The carboxylic acid can be used to attach the scaffold to a solid support (e.g., Wang resin).

  • N-Deprotection: The Cbz group is removed by hydrogenolysis.

  • First Diversification (R1): The free secondary amine can be acylated, alkylated, or used in reductive amination with a diverse set of building blocks.

  • Cleavage from Resin: A portion of the library can be cleaved at this stage for screening.

  • Further Diversification (R2): For solution-phase libraries, the carboxylic acid can be coupled with a variety of amines after appropriate activation.

Conclusion

"4-Cbz-3-(2-carboxy-ethyl)-morpholine" represents a highly valuable, albeit specialized, building block for medicinal chemists. Its strategic incorporation into peptides or use as a scaffold for small molecule libraries offers a powerful approach to developing novel therapeutics with improved pharmacological properties. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this promising compound in drug discovery programs.

References

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

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Application Notes & Protocols for the Quantification of 4-Cbz-3-(2-carboxy-ethyl)-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of analytical methodologies for the quantitative determination of "4-Cbz-3-(2-carboxy-ethyl)-morpholine," a key intermediate in various synthetic pathways. Given the compound's structural features—a carboxylic acid moiety, a Cbz-protected amine, and a morpholine core—this document outlines tailored protocols for High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The protocols are designed to be robust and self-validating, with an emphasis on the scientific rationale behind procedural choices to ensure accuracy, precision, and reliability in research, development, and quality control settings.

Introduction: The Analytical Challenge

4-Cbz-3-(2-carboxy-ethyl)-morpholine (MW: 293.32 g/mol , Formula: C15H19NO5) is a structurally complex molecule whose accurate quantification is critical for process optimization and quality assurance in drug development and manufacturing.[1] The presence of both a polar carboxylic acid and a bulky, UV-active benzyloxycarbonyl (Cbz) protecting group presents unique analytical challenges and opportunities.[2] This guide explores multiple orthogonal analytical techniques to provide a suite of validated methods for its quantification.

High-Performance Liquid Chromatography (HPLC): The Workhorse Method

HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds like the target analyte. We present two HPLC-based methods: a widely accessible UV-based method and a highly sensitive and specific LC-MS/MS method.

Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle: The Cbz group on the molecule contains a phenyl ring, which is a strong chromophore, making it well-suited for UV detection. Reversed-phase chromatography is ideal for separating this moderately polar compound from non-polar and highly polar impurities.

Causality of Experimental Choices:

  • Column: A C18 stationary phase is chosen for its versatility and effectiveness in retaining compounds with both hydrophobic (the Cbz group) and polar (the carboxylic acid and morpholine ether) functionalities.

  • Mobile Phase: An acidic mobile phase (e.g., using formic acid or phosphoric acid) is employed to suppress the ionization of the carboxylic acid group. This ensures a consistent retention time and improved peak shape by reducing tailing. Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent elution strength.

  • Detection Wavelength: The detection wavelength is set around 254 nm, a common wavelength for aromatic compounds, to maximize the signal-to-noise ratio for the Cbz chromophore.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
  • System Suitability:

    • Inject a standard solution (e.g., 20 µg/mL) six times.

    • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • The tailing factor should be ≤ 2.0.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

    • Determine the concentration of the unknown sample from the calibration curve.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN/Water weigh->dissolve dilute Prepare Standards dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate RP-C18 Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Sample calibrate->quantify

Caption: RP-HPLC-UV workflow for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. The molecule can be ionized using electrospray ionization (ESI) and quantified using Multiple Reaction Monitoring (MRM).

Causality of Experimental Choices:

  • Ionization Mode: ESI in negative ion mode is chosen to deprotonate the carboxylic acid, forming the [M-H]⁻ precursor ion. Positive ion mode could also be viable due to the morpholine nitrogen, but the carboxylic acid deprotonation is often very efficient.

  • MRM Transitions: Specific precursor-to-product ion transitions are selected for quantification (quantifier) and confirmation (qualifier). This provides high specificity, as it is unlikely that an interfering compound will have the same parent mass and fragment in the same way.

Experimental Protocol:

  • Sample Preparation: As described in section 2.1, but with final concentrations typically in the ng/mL range (e.g., 1 ng/mL to 500 ng/mL).

  • LC-MS/MS Conditions:

ParameterCondition
LC System UPLC/HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ion Source Electrospray Ionization (ESI), Negative Mode
Precursor Ion [M-H]⁻ m/z 292.1
MRM Transition (Quantifier) To be determined by infusion and fragmentation
MRM Transition (Qualifier) To be determined by infusion and fragmentation
  • Method Validation:

    • Linearity: Establish a calibration curve over the desired concentration range.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations.[3]

    • Selectivity: Analyze blank matrix samples to ensure no interferences at the retention time of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: Direct analysis of the target compound by GC is not feasible due to its low volatility and thermal instability.[4] Therefore, a derivatization step is necessary to convert the polar carboxylic acid into a more volatile ester. Silylation is a common and effective derivatization technique for carboxylic acids.[5][6]

Causality of Experimental Choices:

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent that efficiently converts the carboxylic acid to its trimethylsilyl (TMS) ester, increasing volatility.[5]

  • GC Column: A mid-polarity column (e.g., DB-5ms or equivalent) is suitable for separating the derivatized analyte from other components.

  • MS Detection: Mass spectrometry provides definitive identification based on the mass spectrum of the derivatized compound and allows for sensitive quantification using selected ion monitoring (SIM).

Experimental Protocol:

  • Derivatization:

    • Evaporate a known amount of the sample or sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterCondition
GC System Gas Chromatograph with Mass Spectrometer
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Scan (m/z 50-500) for identification, SIM for quantification
  • Quantification:

    • Identify the TMS-derivatized analyte peak and its characteristic mass spectrum.

    • Select a prominent, specific ion for quantification in SIM mode.

    • Prepare and derivatize calibration standards in the same manner as the samples to construct a calibration curve.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing dry Dry Sample add_reagent Add Pyridine & BSTFA dry->add_reagent heat Heat (70°C, 30 min) add_reagent->heat cool Cool to RT heat->cool inject Inject into GC-MS cool->inject separate GC Separation inject->separate detect MS Detection (EI) separate->detect identify Identify Spectrum detect->identify sim Quantify using SIM identify->sim calibrate Calibration Curve sim->calibrate

Caption: GC-MS workflow including derivatization.

Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself.[7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific analyte resonance to that of a certified internal standard of known concentration, the concentration of the analyte can be determined.[7]

Causality of Experimental Choices:

  • Internal Standard: Maleic acid is a suitable internal standard because it is non-volatile, stable, and has a simple spectrum with a sharp singlet in a region that is unlikely to overlap with analyte signals.

  • Solvent: A deuterated solvent like DMSO-d6 is used to dissolve both the analyte and the internal standard.

  • Acquisition Parameters: Long relaxation delays (D1) are crucial to ensure complete T1 relaxation of all relevant protons, which is a prerequisite for accurate integration and quantification.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh about 20 mg of the sample and about 10 mg of the certified internal standard (e.g., maleic acid) into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d6.

  • NMR Acquisition:

ParameterCondition
Spectrometer 400 MHz or higher
Solvent DMSO-d6
Pulse Program Standard 1D proton (zg30)
Acquisition Time ≥ 3 seconds
Relaxation Delay (D1) ≥ 5 x T1 (typically 30-60 seconds)
Number of Scans 16 or higher for good signal-to-noise
  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., aromatic protons of the Cbz group) and a signal from the internal standard (e.g., the singlet of maleic acid).

    • Calculate the concentration using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Method Selection and Validation

The choice of analytical method depends on the specific requirements of the analysis:

  • RP-HPLC-UV: Ideal for routine quality control, offering a good balance of speed, simplicity, and reliability.

  • LC-MS/MS: Best for trace-level quantification or analysis in complex biological or environmental matrices where high sensitivity and specificity are required.

  • GC-MS: A viable alternative if LC instrumentation is unavailable, but requires a derivatization step. Useful for confirming results from HPLC.

  • qNMR: Excellent for purity assessment of reference standards and for obtaining a direct, calibration-free quantification.

All methods should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

References

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 534-539. [Link]

  • Blau, K., & King, G. S. (Eds.). (1977).
  • Aranda, R. D., et al. (2016). Fast determination of four polar contaminants in soy nutraceutical products by liquid chromatography coupled to tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 408(28), 8089-8098.
  • Kaur, H. (2017). Abt synthesized morpholine derivatives NMR spectra? ResearchGate. [Link]

  • Thermo Fisher Scientific. (n.d.).
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • PubChem. (n.d.). (S)-4-Cbz-Morpholine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Štávová, J., et al. (2011). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 22(4), 236-243.
  • Zaganiaris, A., et al. (2023). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Molecules, 28(14), 5394. [Link]

  • PubChem. (n.d.). Ethyl morpholine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8576326. [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC.
  • Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography–mass spectrometry. Journal of Agricultural and Food Chemistry, 62(16), 3697–3701.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

  • Tiritan, M. E., et al. (2016). Analytical Methods for the Quantification of Pharmaceuticals. In Comprehensive Analytical Chemistry (Vol. 72, pp. 1-45). Elsevier.
  • Moody, C. A., & Martin, J. W. (2001). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry, 73(10), 2503-2508.
  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • BenchChem. (n.d.).
  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • Kubinec, R., et al. (2002). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation.
  • Giraudeau, P., et al. (2014). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 93, 3-13.
  • Moody, C. A., & Martin, J. W. (2001). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 73(10), 2503-2508.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: development and potential of a method for natural products analysis.
  • Wikipedia. (n.d.). Morpholine.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(2-Aminoethyl)morpholine.

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Application Notes and Protocols for the Solid-Phase Synthesis of Peptidomimetics Using 4-Cbz-3-(2-carboxy-ethyl)-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Morpholine Scaffold in Drug Discovery

The morpholine moiety is a cornerstone in modern medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties to bioactive molecules.[1][2] Its inclusion in drug candidates often leads to enhanced aqueous solubility, improved metabolic stability, and better oral bioavailability. The specific building block, 4-Cbz-3-(2-carboxy-ethyl)-morpholine (CAS 885274-07-7), offers a unique trifunctional scaffold for the synthesis of complex peptidomimetics and other bespoke molecular architectures.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Cbz-3-(2-carboxy-ethyl)-morpholine in solid-phase synthesis. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters for successful synthesis and purification.

Molecular Structure and Functional Group Analysis

The utility of 4-Cbz-3-(2-carboxy-ethyl)-morpholine in solid-phase synthesis stems from its distinct functional groups:

  • A Carboxylic Acid: This serves as the primary attachment point to an amine-functionalized solid support (resin).

  • A Cbz-Protected Amine: The Carboxybenzyl (Cbz or Z) group provides robust protection to the morpholine nitrogen. Its removal under specific conditions allows for further elaboration of the molecule.

  • A Morpholine Ring: This heterocyclic core introduces a rigid, hydrophilic element into the target molecule.

The strategic placement of these functionalities allows for the sequential and controlled assembly of complex structures on a solid support, a hallmark of solid-phase peptide synthesis (SPPS).[3]

Principle of Solid-Phase Synthesis using 4-Cbz-3-(2-carboxy-ethyl)-morpholine

The solid-phase synthesis of a peptidomimetic using this building block follows the fundamental principles of SPPS. The process begins with the covalent attachment of the morpholine derivative to a solid support, followed by a series of coupling and deprotection steps to elongate the molecular chain.

The general workflow can be visualized as follows:

sps_workflow Resin Amine-Functionalized Resin Coupling Coupling Resin->Coupling BuildingBlock 4-Cbz-3-(2-carboxy-ethyl) -morpholine BuildingBlock->Coupling Washing1 Washing Coupling->Washing1 Deprotection Optional: Further Elongation Washing1->Deprotection Deprotection->Coupling Chain Elongation Cleavage Cleavage from Resin Deprotection->Cleavage Final Step Purification Purification Cleavage->Purification FinalProduct Final Product Purification->FinalProduct loading_protocol Start Start: Swollen Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Couple to Resin (4-6 hours) Washing1->Coupling Activation Activate Building Block (DIC/HOBt in DMF) Activation->Coupling KaiserTest Kaiser Test Coupling->KaiserTest KaiserTest->Coupling Positive Washing2 Wash (DMF, DCM, MeOH) KaiserTest->Washing2 Negative End End: Loaded Resin Washing2->End

Caption: Protocol for loading the morpholine building block onto the resin.

Protocol 2: Cleavage from the Resin and Deprotection

This protocol describes the release of the synthesized molecule from the solid support.

Caution: The Cbz protecting group can be sensitive to strong acids like TFA. The conditions below are a starting point, and the cleavage time should be optimized to maximize yield while minimizing Cbz group removal if it is to be retained in the final product.

  • Resin Preparation: Place the dried, loaded resin in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product.

  • TFA Removal: Concentrate the filtrate under a stream of nitrogen or by rotary evaporation to remove the majority of the TFA.

  • Precipitation: Precipitate the crude product by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the product. Decant the ether and repeat the ether wash twice.

  • Drying: Dry the crude product under vacuum.

Purification and Characterization

The crude product obtained after cleavage will likely contain impurities. Purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). [4] Typical RP-HPLC Conditions:

ParameterCondition
Column C18, 5 µm, 100 Å, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1 mL/min
Detection UV at 214 nm and 254 nm

The collected fractions containing the pure product are then lyophilized to obtain a fluffy white powder.

Characterization:

The identity and purity of the final product should be confirmed by:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure.

  • Analytical RP-HPLC: To determine the purity.

Causality Behind Experimental Choices

  • Choice of Resin: Rink Amide resin is chosen as it yields a C-terminal amide upon cleavage with TFA, a common feature in many bioactive peptides and peptidomimetics.

  • Coupling Reagents: The combination of DIC and HOBt is a classic and effective method for forming amide bonds with minimal racemization.

  • Cbz Protecting Group: The Cbz group is stable to the basic conditions used for Fmoc removal, allowing for orthogonal protection strategies in more complex syntheses. However, its lability in strong acid necessitates careful optimization of the cleavage step.

  • Cleavage Cocktail: TIS is included as a scavenger to trap reactive carbocations that can be formed during cleavage, preventing side reactions with sensitive functional groups.

Conclusion

4-Cbz-3-(2-carboxy-ethyl)-morpholine is a valuable and versatile building block for the solid-phase synthesis of novel peptidomimetics and other complex molecules. By understanding the principles of solid-phase synthesis and carefully controlling the reaction conditions, researchers can successfully incorporate this scaffold to create new chemical entities with potentially enhanced pharmacological properties. The protocols provided herein serve as a robust starting point for the exploration of this exciting area of medicinal chemistry.

References

  • Werner Lab, "Manual Solid Phase Peptide Synthesis Protocol," 2016. [Online]. Available: [Link]

  • ResearchGate, "How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?," 2023. [Online]. Available: [Link]

  • Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy, National Institutes of Health. [Online]. Available: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry, AAPPTec. [Online]. Available: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update, E3S Web of Conferences. [Online]. Available: [Link]

  • A Practical Guide to Solid Phase Peptide Synthesis, CSBio. [Online]. Available: [Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines, National Institutes of Health. [Online]. Available: [Link]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors, MDPI. [Online]. Available: [Link]

  • Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis, LSU Scholarly Repository. [Online]. Available: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery, National Institutes of Health. [Online]. Available: [Link]

  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology, National Institutes of Health. [Online]. Available: [Link]

  • Chemistry Stack Exchange, "Purification of Solid Phase Synthesized Peptide," 2019. [Online]. Available: [Link]

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Application Note: Strategies and Protocols for the Amide Coupling of 4-Cbz-3-(2-carboxy-ethyl)-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the successful amide bond formation using 4-Cbz-3-(2-carboxy-ethyl)-morpholine. The morpholine heterocycle is a privileged scaffold in medicinal chemistry, and its derivatives are crucial building blocks in the synthesis of a wide array of pharmacologically active compounds.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of reaction principles, a comparative analysis of common coupling methodologies, and step-by-step experimental procedures designed for reproducibility and high yield.

Introduction: The Strategic Importance of Morpholine Scaffolds

The morpholine ring system is a cornerstone in modern drug design, valued for its ability to improve the physicochemical properties of molecules, such as aqueous solubility and metabolic stability. The specific building block, 4-Cbz-3-(2-carboxy-ethyl)-morpholine (CAS 885274-07-7), offers a versatile platform for chemical elaboration.[3][4] Its N-Cbz (Carboxybenzyl) protecting group provides robust protection for the morpholine nitrogen, while the propanoic acid side chain presents a carboxylic acid handle for conjugation to various amine-containing fragments, enabling the synthesis of complex lead compounds, peptide mimetics, and targeted molecular probes.

The central chemical transformation discussed herein is the formation of an amide bond—a reaction fundamental to organic synthesis but one that requires careful selection of reagents and conditions to be efficient and high-yielding.[5] This guide will focus on the activation of the carboxylic acid of 4-Cbz-3-(2-carboxy-ethyl)-morpholine to facilitate its reaction with a primary or secondary amine.

Core Principles of Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures and results in low yields. Therefore, the process universally proceeds through the "activation" of the carboxylic acid. This involves converting the carboxyl group's hydroxyl moiety into a better leaving group, transforming the acid into a more reactive electrophile that is readily attacked by the amine nucleophile.[6] The choice of activating agent is critical and depends on factors such as the steric hindrance of the substrates, the presence of other functional groups, and the desired reaction scale and cost.

We will explore two of the most reliable and widely adopted classes of coupling reagents: carbodiimides and uronium salts.

Carbodiimide-Mediated Coupling: The EDC/NHS System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7][8] While this intermediate can react directly with an amine, it is unstable in aqueous solutions and prone to hydrolysis and side reactions, such as the formation of a stable N-acylurea byproduct.[6]

To mitigate these issues and enhance reaction efficiency, an additive such as N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is almost always included.[8][9] EDC first reacts with the carboxylic acid, and the resulting O-acylisourea intermediate is immediately trapped by NHS to form a more stable, amine-reactive NHS ester. This two-step, one-pot process minimizes side reactions and consistently delivers higher yields.[9] The urea byproduct generated from EDC is water-soluble, simplifying purification via a simple aqueous work-up.[6]

Uronium Salt-Mediated Coupling: The HATU System

Uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful and efficient coupling agents available.[10] They are particularly effective for sterically hindered substrates or when rapid reaction rates are desired.

The mechanism involves the reaction of the carboxylate anion with HATU to form an unstable isouronium salt, which is then rapidly converted into a highly reactive OAt-active ester.[10][11] This active ester readily undergoes nucleophilic attack by the amine to form the desired amide bond. The reaction is driven by the formation of the stable byproduct, tetramethylurea. These reactions require a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), to deprotonate the carboxylic acid without competing in the reaction.[12] A common practice is to pre-activate the carboxylic acid with HATU and base for a short period before adding the amine, which often leads to cleaner reactions and higher yields.[13]

Comparative Overview of Reaction Conditions

The selection of a coupling protocol is a critical decision in the synthetic workflow. The table below summarizes the key parameters for the two detailed protocols provided in this guide.

ParameterProtocol 1: EDC/NHS CouplingProtocol 2: HATU Coupling
Coupling Reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)HATU
Additive N-Hydroxysuccinimide (NHS)None required
Base Tertiary amine (e.g., Et₃N, DIPEA) or DMAP (cat.)Non-nucleophilic base (e.g., DIPEA)
Stoichiometry (Acid:Amine:Reagent:Base) 1 : 1.1 : 1.2 : 1.5-2.01 : 1.1 : 1.2 : 2.0-3.0
Typical Solvent Dichloromethane (DCM), Dimethylformamide (DMF)Dimethylformamide (DMF), Acetonitrile (MeCN)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 4 - 24 hours1 - 6 hours
Key Advantage Cost-effective; water-soluble byproductsHigh efficiency; rapid; good for hindered substrates
Key Consideration Potential for N-acylurea formation if NHS is omittedHigher cost; requires strictly anhydrous conditions

Visualization of Key Processes

To better illustrate the experimental and mechanistic logic, the following diagrams have been generated.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification dissolve Dissolve Reactants (Acid, Amine, Base) cool Cool to 0 °C dissolve->cool activate Add Coupling Reagent (Activate Carboxylic Acid) cool->activate monitor Stir & Monitor (TLC / LC-MS) activate->monitor workup Aqueous Work-up (Quench & Extract) monitor->workup purify Column Chromatography workup->purify product Isolate Pure Product purify->product

Caption: General experimental workflow for amide coupling reactions.

G RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea Intermediate (Unstable) RCOOH->O_acyl + EDC EDC EDC NHS_ester NHS-Ester (More Stable) O_acyl->NHS_ester + NHS Amide Amide Product (R-CONH-R') O_acyl->Amide + Amine (Direct Path) NHS NHS NHS_ester->Amide + Amine Urea Isourea Byproduct NHS_ester->Urea Amine Amine (R'-NH₂)

Caption: Simplified mechanism of EDC/NHS-mediated amide coupling.

G RCOO Carboxylate (R-COO⁻) OAt_ester OAt-Active Ester (Highly Reactive) RCOO->OAt_ester + HATU HATU HATU Amide Amide Product (R-CONH-R') OAt_ester->Amide + Amine TMU Tetramethylurea Byproduct OAt_ester->TMU Amine Amine (R'-NH₂)

Caption: Simplified mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/NHS Coupling of 4-Cbz-3-(2-carboxy-ethyl)-morpholine

This protocol describes a general procedure for coupling the title compound with a generic primary amine (R-NH₂).

Materials:

  • 4-Cbz-3-(2-carboxy-ethyl)-morpholine (1.0 eq)

  • Primary Amine (R-NH₂) (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • NHS (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Cbz-3-(2-carboxy-ethyl)-morpholine (1.0 eq) and the primary amine (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base and Additive Addition: Add DIPEA (2.0 eq) to the stirred solution, followed by the addition of NHS (1.2 eq).

  • Activation: Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[14]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Protocol 2: HATU Coupling of 4-Cbz-3-(2-carboxy-ethyl)-morpholine

This protocol is recommended for more challenging couplings, such as with sterically hindered or electron-deficient amines.

Materials:

  • 4-Cbz-3-(2-carboxy-ethyl)-morpholine (1.0 eq)

  • Amine (R-NH₂) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-Cbz-3-(2-carboxy-ethyl)-morpholine (1.0 eq) and HATU (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Pre-activation: Add DIPEA (3.0 eq) dropwise to the stirred solution. Stir the mixture at 0 °C for 15-20 minutes. This "pre-activation" step forms the reactive OAt-ester.[13]

  • Amine Addition: Add a solution of the amine (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. HATU-mediated couplings are typically very fast.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer extensively with water (3-4x) to remove DMF and tetramethylurea byproduct.

    • Wash the organic layer with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

References

  • National Center for Biotechnology Information. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PubMed Central. Available from: [Link]

  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available from: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from: [Link]

  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. (n.d.). Wiley Online Library. Available from: [Link]

  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available from: [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate. Available from: [Link]

  • Malkov, A. V. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]

  • Ogiwara, Y. (n.d.). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. Available from: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available from: [Link]

  • Reddit. (2022). HATU coupling - what's the best order?. r/Chempros. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. PubMed Central. Available from: [Link]

  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available from: [Link]

  • MySkinRecipes. (n.d.). Ethyl N-Cbz-morpholine-2-carboxylate. Available from: [Link]

  • Ocean NanoTech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available from: [Link]

  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (n.d.). Bentham Science. Available from: [Link]

  • ACS Publications. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Available from: [Link]

  • Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). (S)-4-Cbz-Morpholine-3-carboxylic acid. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available from: [Link]

  • Wikipedia. (n.d.). HATU. Available from: [Link]

  • Tetrahedron. (n.d.). 4-Cbz-3-(2-carboxy-ethyl)-morpholine. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cbz-3-(2-carboxy-ethyl)-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Cbz-3-(2-carboxy-ethyl)-morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile chiral building block. Here, we address common challenges and side products encountered during its synthesis, providing in-depth, mechanistically-grounded troubleshooting advice.

The most prevalent synthetic route involves a Michael (or conjugate) addition of a Cbz-protected morpholine derivative to an acrylate ester, followed by saponification (ester hydrolysis). Our guide will focus on troubleshooting this efficient, yet nuanced, pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Impurities from the Michael Addition Step

The conjugate addition of N-Cbz-morpholine to an acrylate is a powerful C-C bond-forming reaction.[1] However, control of stereochemistry and prevention of side reactions are paramount.

Answer: This issue typically points to two primary causes: insufficient activation of the nucleophile or a deactivated Michael acceptor.

  • Insufficient Basicity: The Michael addition of an amine or enolate requires a base to generate the nucleophilic species.[2] If you are performing a base-catalyzed reaction and it has stalled, your base may be too weak, used in insufficient quantity, or has been quenched by adventitious acid or water. Common organic bases like DBU or inorganic bases like potassium carbonate are often employed.[2]

  • Reagent Quality: The Michael acceptor (e.g., ethyl acrylate) can polymerize upon storage, especially in the presence of light or heat. Use freshly distilled or inhibitor-free acrylate for best results.

Troubleshooting Protocol:

  • Verify Base Strength & Stoichiometry: Ensure your base is appropriate for the pKa of your starting morpholine derivative and is used in at least a catalytic, if not stoichiometric, amount.

  • Check Reagent Purity: Analyze your acrylate ester by ¹H NMR to check for signs of polymerization (broad, overlapping signals in the aliphatic region).

  • Optimize Reaction Conditions: Increase the reaction temperature modestly (e.g., from room temperature to 40-50 °C) to improve the reaction rate. Monitor carefully by TLC or LC-MS to avoid byproduct formation.

Answer: Epimerization at the C3 position is a critical challenge. It occurs when the proton at the C3 chiral center is abstracted by a base, forming a planar enolate intermediate, which can then be re-protonated from either face, leading to racemization or epimerization.[3]

Causality:

  • Strong Base/High Temperature: The combination of a strong base and elevated temperatures significantly increases the rate of proton abstraction at the C3 position. The longer the reaction time under these conditions, the more epimerization will occur.

  • Solvent Effects: Polar, protic solvents can facilitate proton exchange, potentially contributing to epimerization.[4]

Mitigation Strategies:

  • Base Selection: Use the mildest base possible that still facilitates the Michael addition. Consider weaker organic bases like triethylamine (TEA) or DIPEA over stronger bases like DBU or metal alkoxides if epimerization is observed.

  • Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Running reactions at 0 °C or even lower can significantly suppress epimerization.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the product's exposure to basic conditions.

Part 2: Impurities from the Ester Hydrolysis (Saponification) Step

The final step is typically the hydrolysis of the ester (e.g., ethyl ester) to the desired carboxylic acid. This is most effectively done under basic conditions (saponification), as the acid-catalyzed version is a reversible equilibrium process.[5][6][7]

Answer: Incomplete saponification is a common issue and usually relates to reaction kinetics or stoichiometry.

  • Insufficient Hydroxide: Saponification is not catalytic; it requires at least one full equivalent of base (e.g., NaOH or LiOH) to react with the ester and a second equivalent to deprotonate the resulting carboxylic acid, driving the reaction to completion.

  • Steric Hindrance: The bulky Cbz group and the morpholine ring can sterically hinder the approach of the hydroxide nucleophile to the ester's carbonyl carbon.

  • Low Temperature/Short Reaction Time: Hydrolysis can be slow, especially at room temperature.

  • Biphasic Mixture: If the ester has poor solubility in the aqueous base, the reaction can be extremely slow due to the limited interfacial area between reactants.

Troubleshooting Protocol:

  • Increase Base Equivalents: Use at least 2.0-2.5 equivalents of hydroxide base (e.g., LiOH) to ensure the reaction goes to completion.

  • Add a Co-solvent: Introduce a water-miscible organic solvent like THF or methanol to create a homogeneous reaction mixture.

  • Increase Temperature: Heat the reaction mixture (e.g., to 40-60 °C) to increase the rate of hydrolysis.

  • Monitor Completion: Do not rely on time alone. Take aliquots, quench with acid, and analyze by LC-MS or TLC to confirm the disappearance of the starting ester before proceeding with workup.

Answer: The Cbz (benzyloxycarbonyl) group is generally stable to the basic conditions used for saponification.[8][9][10] However, it is sensitive to acid and, most notably, to hydrogenolysis.[8][9][11]

Plausible Causes for Unintended Deprotection:

  • Acidic Workup: A harsh acidic workup (e.g., prolonged exposure to concentrated HCl) can cause some cleavage of the Cbz group.[8]

  • Contamination with Transition Metals: If the starting materials or reaction vessel were contaminated with residual palladium, platinum, or nickel from previous reactions, and a source of hydrogen is present (even from a solvent like methanol), catalytic hydrogenolysis could occur.

Preventative Measures:

  • Mild Workup: During the workup, neutralize the reaction mixture carefully and avoid prolonged contact with strong acids. Acidify to a pH of 3-4 using a milder acid like citric acid or dilute HCl at low temperatures.[12]

  • Glassware Integrity: Use clean glassware free from any transition metal residues. Avoid using metal spatulas to handle reagents if contamination is a concern.

Summary of Common Side Products

Side Product NameStructureLikely Cause(s)Analytical Signature (LC-MS, [M+H]⁺)
Starting Ester 4-Cbz-3-(2-ethoxycarbonyl-ethyl)-morpholineIncomplete hydrolysisExpected: 350.16
Epimer (R)-4-Cbz-3-((S)-2-carboxy-ethyl)-morpholine (if starting with S-C3)Strong base, high temperatureIdentical to product: 322.13
De-benzylated Product 3-(2-carboxy-ethyl)-morpholineHarsh acid workup, metal contaminationExpected: 188.10
Unreacted Precursor (S)-4-Cbz-morpholine-3-carbaldehyde or similarIncomplete Michael additionVaries with precursor

Visual Workflow and Troubleshooting

Diagram 1: General Synthetic Pathway

This diagram illustrates the two-step sequence to synthesize the target molecule.

Synthetic_Pathway cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Saponification SM N-Cbz-Morpholine Precursor Ester Intermediate Ester (4-Cbz-3-(2-ethoxycarbonyl-ethyl)-morpholine) SM->Ester Base (e.g., DBU) Solvent (e.g., CH3CN) Acrylate Ethyl Acrylate Acrylate->Ester Product Final Product (4-Cbz-3-(2-carboxy-ethyl)-morpholine) Ester->Product Base (e.g., LiOH) Solvent (e.g., THF/H2O)

Caption: A typical two-step synthesis of the target compound.

Diagram 2: Troubleshooting Guide for Low Purity

This flowchart provides a logical sequence for diagnosing the root cause of impurities in the final product.

Troubleshooting_Impurity start Low Purity in Final Product check_lcms Analyze by LC-MS Identify Major Impurity start->check_lcms is_ester Is impurity the starting ester? check_lcms->is_ester is_epimer Are diastereomers detected? is_ester->is_epimer No fix_hydrolysis Troubleshoot Saponification: • Increase base equivalents • Add co-solvent (THF) • Increase temperature/time is_ester->fix_hydrolysis Yes is_deprotected Is the de-Cbz product present? is_epimer->is_deprotected No fix_michael Troubleshoot Michael Addition: • Use milder base • Lower reaction temperature • Reduce reaction time is_epimer->fix_michael Yes fix_workup Troubleshoot Workup/Stability: • Use mild acid (citric acid) • Ensure metal-free glassware • Check for H2 source is_deprotected->fix_workup Yes

Caption: A decision tree for troubleshooting common impurities.

References

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • PubMed Central (PMC). (n.d.). Epimerisation in Peptide Synthesis. [Link]

  • ResearchGate. (2023). Recent Advances in Base-Assisted Michael Addition Reactions. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. [Link]

  • National Institutes of Health (NIH). (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. [Link]

  • Hirano, R. (2016). Epimerization of Peptide. [Link]

  • Baghdad Science Journal. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • Chemistry LibreTexts. (2023). Conjugate Addition Reactions. [Link]

  • YouTube. (2019). mechanism of ester hydrolysis. [Link]

  • YouTube. (2020). Conjugate Addition of an Amine. [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • PubMed Central (PMC). (n.d.). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. [Link]

  • PubMed Central (PMC). (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link]

  • Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). Buy (S)-4-Cbz-Morpholine-3-carboxylic acid. [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

Sources

Technical Support Center: Solubility Enhancement for "4-Cbz-3-(2-carboxy-ethyl)-morpholine"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for "4-Cbz-3-(2-carboxy-ethyl)-morpholine." This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to address common solubility challenges encountered during assay development. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to effectively handle this compound and ensure reliable experimental outcomes.

Compound Profile: 4-Cbz-3-(2-carboxy-ethyl)-morpholine

Understanding the physicochemical properties of a compound is the first step in troubleshooting its solubility. The structure of "4-Cbz-3-(2-carboxy-ethyl)-morpholine" contains key functional groups that dictate its behavior in aqueous solutions.

The molecule possesses a carboxylic acid group, which is acidic, and a morpholine ring.[1][2] The nitrogen on the morpholine ring is part of a carbamate (Cbz) linkage, which significantly reduces its basicity. Therefore, the primary handle for solubility manipulation is the carboxylic acid moiety. At physiological pH, this group will be partially deprotonated, but its solubility can be dramatically increased by raising the pH to ensure complete conversion to the highly polar carboxylate salt.

PropertyValue / StructureSource
IUPAC Name 3-(4-((benzyloxy)carbonyl)morpholin-3-yl)propanoic acid[1]
Molecular Formula C15H19NO5[1]
Molecular Weight 293.32 g/mol [1]
Structure
Predicted XLogP3 1.8[1]
Key Functional Groups Carboxylic Acid, Morpholine, Carboxybenzyl (Cbz) protecting group[1][2]
Frequently Asked Questions (FAQs)

Q1: Why is my "4-Cbz-3-(2-carboxy-ethyl)-morpholine" not dissolving in standard phosphate-buffered saline (PBS) at pH 7.4?

A1: The limited solubility in neutral buffers like PBS is expected due to the compound's carboxylic acid group. At pH 7.4, the carboxylic acid (with a probable pKa between 4 and 5) is only partially deprotonated. The un-ionized form is significantly less polar and thus less soluble in water. Complete solubilization often requires adjusting the pH to be at least 2 units above the pKa to ensure the compound is fully converted to its more soluble carboxylate salt form.[3][4]

Q2: What is the first and most effective method I should try to improve its solubility in an aqueous buffer?

A2: The most direct and effective method is pH adjustment .[][6] Since the compound is an acid, increasing the pH of your aqueous buffer will deprotonate the carboxylic acid, forming a highly polar and water-soluble carboxylate salt. We recommend preparing a stock solution by dissolving the compound in a slightly basic buffer (e.g., pH 8.0-9.0). See Protocol 2 for a detailed, step-by-step guide.

Q3: Can I use an organic solvent like DMSO to make a concentrated stock solution?

A3: Yes, using a water-miscible organic solvent is a very common and effective strategy for initial stock solution preparation.[7] Dimethyl sulfoxide (DMSO) is an excellent choice for creating a high-concentration stock (e.g., 10-50 mM). This stock can then be diluted into your final aqueous assay buffer. However, you must consider the final concentration of DMSO in your assay, as it can affect enzyme activity or cell viability, typically kept below 0.5-1%.[3] See Protocol 1 for best practices.

Q4: What are co-solvents and how can they help?

A4: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble compounds.[8][9] They work by reducing the polarity of the aqueous solvent system.[7] Common co-solvents in pharmaceutical formulations include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[7][8] This method is useful if pH adjustment is not compatible with your assay. However, like DMSO, co-solvents can impact biological assays, so their final concentration must be carefully controlled and validated.

Q5: Is heating the solution a recommended method to increase solubility?

A5: Gentle heating can be used to increase the rate of dissolution, but it is not a reliable solution for compounds that are fundamentally insoluble at a given temperature and pH. While it might temporarily get more compound into solution, there is a high risk of it precipitating out upon cooling to the assay temperature (e.g., 25°C or 37°C). This can lead to inaccurate and irreproducible results. Therefore, we recommend focusing on pH adjustment or co-solvents for stable and reliable solutions.

Troubleshooting and Solubility Enhancement Workflow

This section provides a logical, step-by-step workflow for systematically addressing solubility issues with "4-Cbz-3-(2-carboxy-ethyl)-morpholine".

SolubilityWorkflow start Start: Compound is Insoluble in Aqueous Assay Buffer prep_stock Step 1: Prepare Concentrated Stock in 100% DMSO (See Protocol 1) start->prep_stock check_dmso Is the final DMSO concentration acceptable for your assay? (Typically <0.5%) prep_stock->check_dmso dilute_stock Dilute DMSO stock into final assay buffer. Monitor for precipitation. check_dmso->dilute_stock Yes ph_adjust Step 2: Use pH Adjustment (See Protocol 2) Prepare aqueous stock in alkaline buffer (e.g., pH 9.0) check_dmso->ph_adjust No precip_check Does the compound precipitate upon dilution? dilute_stock->precip_check success Success: Compound is Soluble in Final Assay Conditions precip_check->success No precip_check->ph_adjust Yes check_ph Is a higher pH compatible with your assay? ph_adjust->check_ph check_ph->success Yes, after pH neutralization and dilution cosolvent Step 3: Use a Co-solvent (e.g., PEG 400, Ethanol) Test solubility in buffer with 5-20% co-solvent check_ph->cosolvent No end_fail Contact Technical Support for Advanced Formulation Strategies (e.g., excipients, surfactants) cosolvent->end_fail

Caption: Decision workflow for solubilizing 4-Cbz-3-(2-carboxy-ethyl)-morpholine.

Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is the standard first approach for creating a manageable stock solution that can be used for multiple experiments.[10][11]

Objective: To prepare an accurate, high-concentration stock solution of the compound in DMSO.

Materials:

  • 4-Cbz-3-(2-carboxy-ethyl)-morpholine (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Volumetric flask (Class A recommended for high accuracy)[12]

  • Pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed for your desired stock concentration and volume.

    • Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example (for 10 mL of 20 mM stock): Mass = 0.020 mol/L × 0.010 L × 293.32 g/mol = 0.05866 g (58.66 mg)

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it into the volumetric flask. It is good practice to weigh slightly more than needed and recalculate the exact concentration.[12]

  • Initial Dissolution: Add approximately 70-80% of the final volume of DMSO to the flask.

  • Solubilize: Cap the flask and vortex thoroughly. If needed, use a sonicator bath for 5-10 minutes to aid dissolution. Ensure no solid particles are visible.

  • Bring to Final Volume: Once fully dissolved, carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the volumetric flask.[13]

  • Homogenize and Store: Cap and invert the flask 10-15 times to ensure a homogenous solution. Aliquot into smaller, tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C as recommended for the compound.

Protocol 2: pH-Dependent Solubility Enhancement

This protocol leverages the acidic nature of the compound to achieve high aqueous solubility.

Objective: To determine an appropriate pH for solubilization and prepare an aqueous stock solution.

Materials:

  • 4-Cbz-3-(2-carboxy-ethyl)-morpholine (solid)

  • 0.1 M Sodium Hydroxide (NaOH) or another suitable base[14]

  • Aqueous buffer of choice (e.g., Tris, HEPES)

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare Buffer: Start with your desired final buffer (e.g., 10 mM HEPES) at a volume slightly less than the final target volume.

  • Add Compound: Add the weighed compound to the buffer to achieve the desired final concentration. The compound will likely not dissolve at this stage.

  • Titrate to Dissolution: Place the suspension on a stir plate. While monitoring the pH, add 0.1 M NaOH dropwise.

  • Observe Solubility: Continue adding base and stirring. Note the pH at which the compound fully dissolves. This indicates the minimum pH required for solubility at that concentration. For full ionization, the pH should ideally be ~2 units above the compound's pKa.[3]

  • Final pH Adjustment: Once dissolved, you can use this basic stock solution for serial dilutions into your final assay plate, where the buffer in the well will neutralize the pH back to the desired assay condition (e.g., pH 7.4).

  • Validation: Always perform a final check to ensure the compound does not precipitate after dilution and pH neutralization in the final assay conditions.

Caption: Ionization states of the carboxylic acid group affecting solubility.

Summary of Recommended Starting Conditions
StrategySolvent/BufferTypical ConcentrationKey Considerations
Primary: Organic Stock 100% DMSO10-50 mMFinal assay DMSO concentration must be <0.5-1%.[3]
Secondary: pH Adjustment 20-50 mM Tris or HEPES, pH 8.5-9.01-10 mMEnsure final assay pH is not adversely affected after dilution.
Tertiary: Co-Solvent Assay Buffer + 5-20% PEG 400Dependent on assayValidate co-solvent effect on the biological system.
References
  • ChemicalBook. (n.d.).Morpholine | 110-91-8.
  • PubChem. (n.d.).(S)-4-Cbz-Morpholine-3-carboxylic acid | C13H15NO5 | CID 1514262.
  • Echemi. (n.d.).3-(2-carboxy-ethyl)-morpholine-4-carboxylic acid benzyl ester.
  • Wikipedia. (n.d.).Morpholine.
  • PubChem. (n.d.).Ethyl morpholine-2-carboxylate | C7H13NO3 | CID 15651197.
  • Tokyo Chemical Industry Co., Ltd. (n.d.).4-(2-Aminoethyl)morpholine | 2038-03-1.
  • G-Biosciences. (2013).Stock Solutions 101: Everything You Need to Know.
  • Pharma Focus Europe. (n.d.).Role of Excipients in Drug Formulation.
  • ResearchGate. (2015).How can I increase the solubility to perform an enzyme assay?.
  • SciSpace. (2008).Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • Chemistry LibreTexts. (2019).16.4: The Effects of pH on Solubility.
  • Pharma Excipients. (2019).Roles of Excipients.
  • Rice University. (n.d.).Solutions and dilutions: working with stock solutions.
  • National Institutes of Health (NIH). (n.d.).Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • Springer. (2025).Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • BOC Sciences. (n.d.).pH Adjustment and Co-Solvent Optimization.
  • Colorcon. (2023).The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
  • Bitesize Bio. (2025).How to Make Accurate Stock Solutions.
  • Taylor & Francis Online. (2010).Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • CompoundingToday.com. (n.d.).pH Adjusting Database.
  • Journal of Pharmaceutical Negative Results. (n.d.).Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • Aston University. (n.d.).Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • European Pharmaceutical Review. (2013).The central role of excipients in drug formulation.
  • Journal of Drug Delivery and Therapeutics. (n.d.).Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Retrieved from Journal of Drug Delivery and Therapeutics.
  • YouTube. (2021).Lab Skills: Preparing Stock Solutions.
  • OSTI.GOV. (1991).Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • Farmaforum. (2024).Excipients: What they are and their importance in the pharmaceutical industry.
  • LinkedIn. (2024).Co-solvency and anti-solvent method for the solubility enhancement.
  • SciSpace. (2026).PH adjustment: Significance and symbolism.
  • Chemistry LibreTexts. (2025).2.5: Preparing Solutions.
  • National Institutes of Health (NIH). (n.d.).The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices.

Sources

Technical Support Center: Impurity Identification in "4-Cbz-3-(2-carboxy-ethyl)-morpholine"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for the identification of impurities in "4-Cbz-3-(2-carboxy-ethyl)-morpholine." As researchers and drug development professionals, ensuring the purity of synthesized compounds is paramount for the integrity of experimental results and the safety of potential therapeutics. According to the International Council for Harmonisation (ICH) guidelines, any component of a new drug substance that is not the chemical entity defined as the new drug substance is considered an impurity.[1][2] The control of these impurities is a critical issue for healthcare manufacturing.[3] This guide provides a structured, in-depth approach to troubleshooting common issues encountered during the analysis of this specific morpholine derivative. It is designed to move beyond simple procedural steps, offering insights into the causality behind experimental choices and providing a self-validating framework for your analytical workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during the analysis of "4-Cbz-3-(2-carboxy-ethyl)-morpholine" samples.

Q1: What are the most likely impurities I should expect in my sample?

A1: Impurities typically arise from the synthetic route, including starting materials, by-products, intermediates, and degradation products.[4][5][6] For "4-Cbz-3-(2-carboxy-ethyl)-morpholine," a plausible synthesis involves the reaction of a morpholine precursor with a side-chain synthon, followed by N-protection with benzyl chloroformate (Cbz-Cl). Based on this, potential impurities are summarized in the table below.

Impurity Class Potential Species Reason for Presence Primary Detection Method
Starting Materials Unreacted Morpholine PrecursorIncomplete reactionLC-MS, HPLC (if chromophoric)
Unreacted Side-Chain PrecursorIncomplete reactionLC-MS, GC-MS
Reagents Benzyl AlcoholBy-product of Cbz-Cl reaction/degradationLC-MS, GC-MS
Benzyl Chloroformate (Cbz-Cl)Excess reagent from protection step[7]LC-MS (reactive), GC-MS
By-Products DiastereomersThe compound is chiral at C3; non-stereospecific synthesisChiral HPLC, NMR Spectroscopy
De-benzylated ImpurityLoss of the Cbz protecting group[8][9][10]LC-MS
Dimerized or Oligomeric SpeciesSide reactions during synthesisLC-MS
Degradants Hydrolysis ProductsInstability during workup or storage (e.g., hydrolysis of the carbamate)LC-MS

Q2: My HPLC chromatogram shows an unexpected peak. How do I begin to identify it?

A2: A systematic approach is crucial. First, verify system suitability (e.g., retention time stability, peak shape of the main component). An unexpected peak could be a genuine impurity, an artifact from the sample solvent, or a system contaminant. The first step is to run a blank injection (mobile phase only) to rule out system contamination. If the peak persists in your sample, use LC-MS to obtain its mass-to-charge ratio (m/z).[11][12] This information is invaluable for proposing a molecular formula and cross-referencing with the potential impurities listed in the table above.

Q3: I see a shoulder on my main HPLC peak or a doublet in my ¹H NMR spectrum. What could this indicate?

A3: This is a classic sign of diastereomers.[13] Since the carbon at position 3 of the morpholine ring is a chiral center, your synthesis may have produced a mixture of diastereomers if the starting materials were not enantiomerically pure or if the reaction conditions were not stereoselective. These isomers often have very similar polarities and chemical environments, leading to closely eluting peaks in HPLC and distinct but similar sets of signals in NMR.[13][14] Confirmation requires specialized analytical techniques, as detailed in the troubleshooting section.

Q4: How do regulatory guidelines like ICH Q3A influence my impurity analysis?

A4: The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[5][6][15] It establishes thresholds for action. For example, any impurity observed at a level greater than 0.10% should typically be identified.[3][4] Understanding these thresholds is critical as it dictates the level of analytical rigor required. Your goal is not just to detect impurities but to identify and quantify them to a level that satisfies these regulatory expectations.[15]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting workflows for specific analytical techniques.

Workflow for Systematic Impurity Identification

The following diagram illustrates a logical workflow for identifying an unknown impurity detected in your sample.

Impurity_Identification_Workflow Start New Peak Detected in HPLC/UPLC Check_System Run Blank Injection (Mobile Phase) Start->Check_System Peak_Persists Peak Persists? Check_System->Peak_Persists Blank run LCMS_Analysis Perform LC-MS Analysis Peak_Persists->LCMS_Analysis Yes System_Contaminant Identify System Contaminant (e.g., from solvent, vials) Peak_Persists->System_Contaminant No Get_Mass Obtain m/z of Impurity LCMS_Analysis->Get_Mass Hypothesize Hypothesize Structure (Compare mass to potential impurities) Get_Mass->Hypothesize NMR_Analysis Acquire High-Resolution ¹H, ¹³C, 2D-NMR Data Hypothesize->NMR_Analysis Confirm Confirm Structure (COSY, HSQC, HMBC) NMR_Analysis->Confirm

Caption: A systematic workflow for identifying unknown peaks.

HPLC/UPLC Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the primary tool for separating and quantifying impurities.[3]

Issue: Poor Peak Shape (Tailing or Fronting)

  • Question: Why are my peaks tailing, even for the main compound?

  • Causality & Solution:

    • Secondary Silanol Interactions: The carboxylic acid and morpholine nitrogen in your molecule are basic and acidic, respectively. They can interact with residual, acidic silanol groups on the silica-based column packing, causing peak tailing.

      • Solution: Add a competitor to the mobile phase. A small amount of an acid like 0.1% trifluoroacetic acid (TFA) or formic acid will protonate the silanols and sharpen the peak of your acidic analyte. Conversely, a small amount of a basic additive may be needed if interacting with basic impurities.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting peaks.[16]

      • Solution: Reduce the injection volume or dilute the sample.

    • Mismatch between Sample Solvent and Mobile Phase: If your sample is dissolved in a much stronger solvent (e.g., pure DMSO) than your mobile phase starting conditions, it can cause peak distortion.[17]

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Issue: Co-elution or Poor Resolution of Impurities

  • Question: I suspect I have two impurities, but they are eluting as one broad peak. How can I separate them?

  • Causality & Solution: The impurities have very similar polarities under the current conditions. To improve resolution (Rs), you must manipulate selectivity (α), efficiency (N), or retention factor (k').

    • Change Selectivity (α): This is the most powerful approach.

      • Modify Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol). Acetonitrile and methanol have different selectivities and can alter the elution order.

      • Change pH: The ionization state of your carboxylic acid and any basic impurities is pH-dependent. Adjusting the mobile phase pH can dramatically change retention and selectivity.[18]

    • Increase Efficiency (N):

      • Use a Longer Column or Smaller Particle Size: This increases the number of theoretical plates, leading to narrower peaks. UPLC systems with sub-2 µm particles are ideal for this.

    • Optimize Gradient: A shallower gradient will give more time for closely eluting peaks to separate.

Protocol: Generic HPLC Method Development for Impurity Profiling
  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • UV Detection: 210 nm & 254 nm (to capture aromatic Cbz group and other chromophores).

    • Gradient: 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes. Return to 5% B and equilibrate for 5 minutes.

  • Analysis & Optimization: Inject the sample and analyze the chromatogram. Based on the results, adjust the gradient slope, organic modifier, or pH to achieve a resolution of >1.5 between all peaks.

LC-MS for Structural Elucidation

LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry, making it indispensable for identifying unknown impurities.[11][12][19]

Issue: Cannot Correlate a Mass with a Plausible Structure

  • Question: I have an accurate mass for an impurity, but it doesn't match any of my expected starting materials or by-products. What else could it be?

  • Causality & Solution:

    • Adduct Formation: In the mass spectrometer source, your molecule can form adducts with ions from the mobile phase (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺).

      • Solution: Look for masses that are +22, +38, or +17 Da higher than your expected masses (for sodium, potassium, and ammonium adducts, respectively). Using a mobile phase with ammonium acetate can help promote the formation of predictable [M+NH₄]⁺ adducts.[20]

    • In-Source Fragmentation/Reaction: The molecule may be fragmenting or reacting in the ion source.

      • Solution: Lower the source temperature or fragmentor voltage. Observe if the ion of interest decreases in intensity, suggesting it's a fragment.

    • Unexpected By-products: Consider less obvious side reactions. For example, if triethylamine was used as a base, you might see an N-ethylated by-product.

NMR Spectroscopy for Stereochemical and Structural Confirmation

NMR provides detailed structural information, confirming connectivity and stereochemistry.

Issue: Confirming the Presence of Diastereomers

  • Question: My HPLC suggests diastereomers. How can I use NMR to confirm this and determine the ratio?

  • Causality & Solution: Diastereomers are distinct chemical entities and will have different NMR spectra.[21] Protons in one diastereomer will be in a slightly different chemical environment than the corresponding protons in the other, leading to separate signals.[13]

    • ¹H NMR Analysis: Look for a "doubling" of signals. For instance, a specific proton that should be a clean triplet might appear as two closely spaced triplets. The integration of these paired signals gives the diastereomeric ratio.[14] It is best to use ¹H NMR for this as ¹³C NMR signals can have incorrect intensities due to relaxation effects.[14]

    • 2D NMR (HSQC/HMBC): For complex spectra, 2D NMR can be definitive. In an HSQC spectrum, which correlates protons to their directly attached carbons, diastereotopic protons on a CH₂ group will appear as two distinct cross-peaks correlating to the same single carbon signal.[22]

    • Advanced Techniques: Variable-temperature (VT) NMR experiments can also be used to study equilibrating diastereomers.[23]

Troubleshooting Logic for Diastereomer Analysis

Diastereomer_Analysis Start Suspect Diastereomers (e.g., HPLC peak shoulder) Chiral_HPLC Run Chiral HPLC Method Start->Chiral_HPLC Resolution Two Peaks Resolved? Chiral_HPLC->Resolution NMR_1H Acquire High-Resolution ¹H NMR Resolution->NMR_1H Yes No_Diastereomers Not Diastereomers (Investigate other impurities) Resolution->No_Diastereomers No Signal_Doubling Observe Signal Doubling? NMR_1H->Signal_Doubling Integrate Integrate Paired Signals to Determine Ratio Signal_Doubling->Integrate Yes Signal_Doubling->No_Diastereomers No Confirmed Diastereomers Confirmed Integrate->Confirmed

Caption: Logic for confirming and quantifying diastereomers.

Protocol: Chiral HPLC for Diastereomer Separation

Separating diastereomers can sometimes be achieved on standard achiral columns, but for enantiomers or challenging diastereomers, a chiral stationary phase (CSP) is required.[24][25][26]

  • Column Selection: Polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD) are highly versatile and a good starting point.[25]

  • Mode Selection: Start with normal-phase mode, as it often provides better selectivity for chiral separations.

  • Mobile Phase: A typical mobile phase is a mixture of Hexane/Isopropanol (IPA) or Hexane/Ethanol. Additives like TFA for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape.

  • Screening: Screen a range of mobile phase compositions (e.g., 90:10, 80:20, 70:30 Hexane:Alcohol) to find the optimal selectivity.

  • Optimization: Once baseline separation is achieved, optimize the flow rate and temperature to improve resolution and reduce analysis time.

References

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Open Access Journals - Research and Reviews. Retrieved January 25, 2026, from [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Indian Journal of Pharmaceutical Science and Research, 13(6), 707-712. Retrieved January 25, 2026, from [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. (2018). Asian Journal of Research in Chemistry. Retrieved January 25, 2026, from [Link]

  • Li, Y., et al. (2017). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Retrieved January 25, 2026, from [Link]

  • Impurities. (n.d.). Axios Research. Retrieved January 25, 2026, from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved January 25, 2026, from [Link]

  • Levin, J. O., & Andersson, K. (1995). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 120(7), 1875-1878. Retrieved January 25, 2026, from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Creative Research Thoughts. Retrieved January 25, 2026, from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Retrieved January 25, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation. Retrieved January 25, 2026, from [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega. Retrieved January 25, 2026, from [Link]

  • HPLC Troubleshooting and Maintenance Techniques. (2021, June 23). YouTube. Retrieved January 25, 2026, from [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Benzyl chloroformate. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved January 25, 2026, from [Link]

  • LC–MS Analysis of Ionic Liquids, Counterions and Impurities Using the Trimode Acclaim Trinity P1 Column. (2011). LCGC International. Retrieved January 25, 2026, from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • HPLC Demystified Part 3 | How to Maintain and Troubleshoot Your HPLC Like a Pro. (2023, August 29). YouTube. Retrieved January 25, 2026, from [Link]

  • Can any one explain how to determine diastereomeric ratio from NMR spectra? (2014). ResearchGate. Retrieved January 25, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved January 25, 2026, from [Link]

  • Detecting Low-Level Synthesis Impurities in Modified Phosphorothioate Oligonucleotides Using Liquid Chromatography – High Resolution Mass Spectrometry. (2014). NIH. Retrieved January 25, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 25, 2026, from [Link]

  • HPLC Troubleshooting, Column Care and Understanding Where Backpressure Comes From. (2022, October 11). YouTube. Retrieved January 25, 2026, from [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • Reliable Chemical Solutions for Sports Businesses. (n.d.). Kilburn Chemicals. Retrieved January 25, 2026, from [Link]

  • Impurities in New Drug Substances Q3A(R2). (2023). Lejan Team. Retrieved January 25, 2026, from [Link]

  • NMR Spectroscopy: Diastereotopism. (2021, September 30). YouTube. Retrieved January 25, 2026, from [Link]

  • Are there any suggestions for removing a CBz group from an amine in the presence of a thioether and an ester? (2014). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023). International Journal of Pharmaceutical Investigation. Retrieved January 25, 2026, from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 25, 2026, from [Link]

  • Impurities in new drug substance| ICH Q3A(R2). (2022, July 28). YouTube. Retrieved January 25, 2026, from [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV. Retrieved January 25, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 4-Cbz-3-(2-carboxy-ethyl)-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 4-Cbz-3-(2-carboxy-ethyl)-morpholine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this and structurally similar substituted morpholine derivatives. The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable pharmacokinetic properties, including improved solubility and metabolic stability.[1][2] However, introducing specific substitution patterns, particularly with stereochemical control at the C3 position, presents unique challenges.

This guide moves beyond simple protocols to provide in-depth, troubleshooting-focused advice in a practical Q&A format. We aim to anticipate the hurdles you may encounter and offer robust, field-tested solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm planning my synthesis. What are the most viable strategic approaches to "4-Cbz-3-(2-carboxy-ethyl)-morpholine"?

When designing a synthetic route for a 3-substituted morpholine like the target molecule, it's crucial to consider the introduction of the stereocenter at C3 and the installation of the side chain. Here are two primary retrosynthetic approaches:

Approach A: Alkylation of a Pre-formed Morpholine Core

This strategy involves starting with a C3-functionalized morpholine and then attaching the ethyl-carboxylate side chain.

Approach B: Cyclization to Form the Morpholine Ring with the Side Chain Precursor in Place

This approach builds the morpholine ring from an acyclic precursor that already contains the carbon framework for the desired side chain.

DOT Script for Synthetic Approaches

G cluster_0 Retrosynthetic Analysis cluster_A Approach A: Alkylation cluster_B Approach B: Ring Formation Target 4-Cbz-3-(2-carboxy-ethyl)-morpholine A1 Alkylation at C3 Target->A1 Disconnect C-C bond B1 Intramolecular Cyclization Target->B1 Disconnect C-N and C-O bonds A2 (S)-4-Cbz-morpholine-3-carboxylate (or related C3-synthon) A1->A2 A3 Michael Acceptor (e.g., Acrylate ester) A1->A3 B2 Acyclic Amino Alcohol Precursor with side chain B1->B2 G cluster_0 RCM Troubleshooting Workflow Start Low RCM Yield Check_Catalyst Is the catalyst active? (e.g., Grubbs II, Hoveyda-Grubbs II) Start->Check_Catalyst Check_Purity Are starting materials & solvent pure? (Degassed, anhydrous, acid-washed) Check_Catalyst->Check_Purity Yes Use fresh/more active catalyst Use fresh/more active catalyst Check_Catalyst->Use fresh/more active catalyst No Check_Concentration Is the reaction at high dilution? (<0.01 M) Check_Purity->Check_Concentration Yes Purify/degas solvent\nand substrate Purify/degas solvent and substrate Check_Purity->Purify/degas solvent\nand substrate No Optimize Optimize Temperature & Reaction Time Check_Concentration->Optimize Yes Decrease concentration\n(slow addition) Decrease concentration (slow addition) Check_Concentration->Decrease concentration\n(slow addition) No Success Successful Cyclization Optimize->Success

Sources

Technical Support Center: Efficient Synthesis of 4-Cbz-3-(2-carboxy-ethyl)-morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Cbz-3-(2-carboxy-ethyl)-morpholine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the successful and efficient production of this valuable morpholine derivative.

Morpholine and its derivatives are crucial building blocks in medicinal chemistry, appearing in a wide array of therapeutic agents, including anticancer, antibiotic, and antifungal drugs.[1] The specific target molecule, 4-Cbz-3-(2-carboxy-ethyl)-morpholine, presents a unique synthetic challenge due to its trifunctional nature, incorporating a protected amine, a carboxylic acid, and the morpholine core. This guide will focus on a robust synthetic strategy: catalytic intramolecular reductive amination .

Conceptual Synthetic Workflow

The synthesis of 3-substituted morpholines can be achieved through various methods, including the cyclization of amino alcohols and intramolecular hydroalkoxylation.[2] For the specific target, a plausible and efficient route is the intramolecular reductive amination of a suitable open-chain precursor. This strategy offers good control over stereochemistry and functional group tolerance.

Below is a conceptual workflow for the synthesis of 4-Cbz-3-(2-carboxy-ethyl)-morpholine.

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis: Intramolecular Reductive Amination cluster_2 Purification A Starting Materials (e.g., Amino acid derivative, Cbz-Cl) B Open-chain Precursor (Aldehyde/Ketone and Amine) A->B Multi-step synthesis C Iminium Ion Intermediate B->C Acid Catalyst D Target Morpholine Ring C->D Reducing Agent + Transition Metal Catalyst E Crude Product D->E Work-up F Purified 4-Cbz-3-(2-carboxy-ethyl)-morpholine E->F Chromatography G cluster_0 One-Pot Synthesis Logic A Amino-diol Precursor B Cbz Protection (Cbz-Cl, Base) A->B C In-situ Formation of N-Cbz Intermediate B->C D Intramolecular Reductive Amination (Catalyst, Reducing Agent) C->D E Final Product D->E

Sources

workup procedures to minimize degradation of "4-Cbz-3-(2-carboxy-ethyl)-morpholine"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling "4-Cbz-3-(2-carboxy-ethyl)-morpholine." This document provides in-depth troubleshooting advice and optimized workup protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the knowledge to minimize degradation and maximize the yield and purity of your target compound.

Introduction: Understanding the Molecule's Sensitivities

"4-Cbz-3-(2-carboxy-ethyl)-morpholine" is a bifunctional molecule with distinct chemical vulnerabilities that must be respected during workup and purification. Its structure contains three key features:

  • N-Cbz (Benzyloxycarbonyl) Group: A common amine protecting group. While robust, it is susceptible to cleavage under strongly acidic conditions or reductive environments (catalytic hydrogenolysis).[1][2]

  • Carboxylic Acid Moiety: Prone to esterification in the presence of alcohol solvents under acidic conditions (Fischer Esterification).[3][4] Its protonation state, dictated by pH, critically influences the molecule's solubility.

  • γ-Amino Acid Structure: The spatial relationship between the morpholine nitrogen and the carboxylic acid creates the potential for intramolecular cyclization to form a γ-lactam, especially under conditions of heat or carboxylic acid activation.[5][6]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.

Troubleshooting Guide & FAQs

FAQ 1: I'm observing premature cleavage of my Cbz group. How can I prevent this during workup?

Question: My post-workup analysis (TLC, LCMS) shows a significant amount of the deprotected "3-(2-carboxy-ethyl)-morpholine" impurity, leading to low yields. What is causing this, and what is the corrective action?

Answer: Unintended Cbz deprotection during an aqueous workup is almost always caused by exposure to excessively acidic conditions. The Cbz group, while stable in mildly acidic media, can be cleaved by strong acids.[7] The mechanism involves protonation of the carbamate oxygen, which weakens the C-O bond and leads to the release of carbon dioxide and benzyl alcohol.

Causality: During extractive workup, it is common to wash the organic layer with a dilute acid solution (e.g., 1M HCl, 5% citric acid) to remove basic impurities. If the pH of the aqueous phase drops too low (typically below pH 2-3), you risk cleaving the Cbz group.

Troubleshooting Protocol: Safe Acidic Wash

  • pH Monitoring is Crucial: Never add a strong acid solution without monitoring the pH. After adding the acidic wash, agitate the biphasic mixture gently, allow the layers to settle, and test the pH of the aqueous layer using a pH strip.

  • Target a Mild pH Range: Aim for a pH of 3-5 for your acidic wash. This is sufficiently acidic to protonate and remove most common organic bases (like triethylamine or pyridine) without posing a significant threat to the Cbz group.

  • Use Weaker Acids: Consider using a 5-10% citric acid solution or a dilute (0.5 M) KHSO₄ solution instead of HCl. These buffered or weaker acids provide better pH control.

  • Minimize Contact Time: Perform the acidic wash efficiently and move promptly to the next step. Do not let the layers sit together for extended periods.

  • Work at Lower Temperatures: If you suspect your compound is particularly sensitive, perform the extractions in a flask cooled in an ice-water bath (0-5 °C) to slow the rate of potential degradation.

FAQ 2: An unexpected ester byproduct is contaminating my product. What is the source and solution?

Question: My NMR and mass spec data indicate the presence of a methyl or ethyl ester of my target compound. The reaction itself did not involve alcohols. How is this happening?

Answer: This is a classic case of accidental Fischer Esterification.[8][9] This acid-catalyzed reaction occurs when a carboxylic acid is exposed to an alcohol.[3] In the context of a workup, this side reaction is inadvertently triggered if you use an alcohol solvent (like methanol or ethanol) to dissolve your crude product before an acid wash, or if residual alcohol from the reaction is carried into an acidic workup step.

Causality: The combination of three factors promotes this unwanted reaction: the carboxylic acid of your product, an alcohol (from a solvent or reagent), and an acid catalyst (from an acidic wash).

Preventative Measures:

  • Solvent Selection: Do not use alcohol-based solvents (methanol, ethanol, propanol) during your extractive workup. Opt for non-participating solvents like ethyl acetate (EtOAc), dichloromethane (DCM), or methyl tert-butyl ether (MTBE).

  • Thorough Quenching: Ensure the reaction is fully quenched and neutralized before adding any alcohol, if one must be used later for a different purpose (e.g., trituration).

  • Aqueous Workup First: If your reaction solvent was an alcohol, remove it under reduced pressure first. Then, redissolve the residue in an appropriate non-alcoholic extraction solvent (like EtOAc) before proceeding with any aqueous washes.

FAQ 3: My mass spectrometry results show a peak corresponding to a loss of water (M-18). Could this be a lactam?

Question: I have a persistent impurity with a molecular weight 18 units less than my product. I suspect it's a γ-lactam from intramolecular cyclization. Is this likely, and how can I avoid it?

Answer: Yes, the formation of a γ-lactam is a plausible degradation pathway for this molecule.[5][10] The proximity of the morpholine nitrogen to the activated carboxylic acid can facilitate an intramolecular nucleophilic attack, leading to cyclization and the elimination of water.

Causality: This reaction is generally not spontaneous and requires specific conditions:

  • High Temperatures: Heating the compound, especially in its neat form or in a high-boiling solvent after evaporation, can provide the energy needed for cyclization.

  • Carboxylic Acid Activation: If your reaction involves activating agents for the carboxylic acid (e.g., DCC, EDC, SOCl₂) and these are not completely quenched or removed, the activated acid is highly susceptible to cyclization during workup.

Troubleshooting and Prevention:

  • Maintain Low Temperatures: Concentrate your product solutions under reduced pressure at moderate temperatures (ideally ≤ 40 °C). Avoid heating the crude or purified material for prolonged periods.

  • Ensure Complete Quenching: If using acid activating agents, ensure they are fully hydrolyzed by quenching the reaction with water or a mild aqueous base before starting the extraction.

  • pH Control: During basic extraction (see FAQ 4), avoid using excessively strong bases or prolonged exposure, as this can sometimes promote side reactions. A saturated sodium bicarbonate solution is generally sufficient and safer than using strong hydroxides.

Visualization of Degradation Pathways

The following diagram illustrates the primary degradation pathways for "4-Cbz-3-(2-carboxy-ethyl)-morpholine" that your workup procedure should be designed to avoid.

cluster_main 4-Cbz-3-(2-carboxy-ethyl)-morpholine (Parent Compound) cluster_degradation Degradation Products A Parent Compound B Cbz Cleavage Product (+ CO2, Benzyl Alcohol) A->B  Condition:  Strong Acid (pH < 3)  or H2/Pd-C C Ester Byproduct (e.g., Methyl Ester) A->C  Condition:  Alcohol Solvent (e.g., MeOH)  + Acid Catalyst D γ-Lactam Byproduct (-H2O) A->D  Condition:  High Heat or  Residual Activating Agent

Caption: Key degradation pathways for the target molecule.

Recommended "Gold Standard" Workup Procedure

This protocol is designed to safely isolate "4-Cbz-3-(2-carboxy-ethyl)-morpholine" after a typical synthetic step (e.g., post-alkylation, coupling, etc.) in a non-alcoholic solvent like DCM or EtOAc.

Workflow Diagram

Caption: Recommended extractive workup decision workflow.

Step-by-Step Protocol
  • Initial Quench: If applicable, quench the reaction by adding water or saturated aqueous NH₄Cl solution.

  • Solvent Choice: Ensure the crude reaction mixture is dissolved in a water-immiscible, non-alcoholic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). If the reaction was run in a solvent like THF or Acetone, add EtOAc and water and stir.

  • Basic Extraction (Isolating the Product):

    • Transfer the biphasic mixture to a separatory funnel.

    • Add saturated aqueous sodium bicarbonate (NaHCO₃) solution. This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt.

    • Shake the funnel, vent frequently, and separate the layers. Your product is now in the aqueous (water) layer.

    • Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the product is captured.

  • Acidification and Re-extraction:

    • Combine all the aqueous layers in a flask and cool it in an ice-water bath (0-5 °C).

    • While stirring vigorously, slowly add 1M HCl or 1M KHSO₄ dropwise to protonate the carboxylate.

    • Monitor the pH closely with pH paper. Stop adding acid when the pH reaches 3-4. [1] This ensures the carboxylic acid is fully protonated and organic-soluble while minimizing the risk of Cbz cleavage.

    • Transfer the acidified aqueous solution back to the separatory funnel.

    • Extract the aqueous layer three times with fresh portions of EtOAc. Your product is now back in the organic layer.

  • Final Washes and Drying:

    • Combine the organic layers.

    • Wash the combined organic layers once with brine (saturated aqueous NaCl). This helps to break up any emulsions and remove bulk water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

  • Concentration:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Crucially, ensure the water bath temperature does not exceed 40 °C to prevent potential thermal degradation or lactam formation.

By following this procedure, you systematically address the key sensitivities of the molecule, ensuring a high-purity, high-yield recovery of "4-Cbz-3-(2-carboxy-ethyl)-morpholine."

Summary of Recommended Workup Conditions
ParameterRecommended ConditionProblematic ConditionRationale
pH (Acid Wash) 3 - 5< 3Prevents Cbz-group cleavage.[7]
pH (Base Wash) 8 - 9 (using NaHCO₃)> 12 (using NaOH)Sufficient to deprotonate the acid for extraction without being overly harsh.
Solvents Ethyl Acetate, DCM, MTBEMethanol, EthanolAvoids accidental Fischer esterification.[3][11]
Temperature 0 - 40 °C> 50 °CMinimizes risk of lactam formation and general thermal degradation.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 25, 2026, from [Link]

  • Reddy, B. V. S., et al. (2010). A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ChemInform.
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved January 25, 2026, from [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Albericio, F., & de la Torre, B. G. (2024). Cbz deprotection conditions: screening of catalysts and sources of H2.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved January 25, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (n.d.). Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (n.d.). Morpholine. PubChem. Retrieved January 25, 2026, from [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (n.d.). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype .gamma.-aminobutyric acid prodrug to lactam and .gamma.-aminobutyric acid type metabolites. Journal of Medicinal Chemistry. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved January 25, 2026, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved January 25, 2026, from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved January 25, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. Green Chemistry. Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved January 25, 2026, from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved January 25, 2026, from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved January 25, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (n.d.). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Retrieved January 25, 2026, from [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Retrieved January 25, 2026, from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved January 25, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Biological Validation of "4-Cbz-3-(2-carboxy-ethyl)-morpholine" as a Novel GCPII Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the biological validation of "4-Cbz-3-(2-carboxy-ethyl)-morpholine," a novel compound designed to inhibit Glutamate Carboxypeptidase II (GCPII). We will delve into the scientific rationale behind its design, outline a series of robust biological assays for its characterization, and compare its potential performance against established inhibitors. This document is intended for researchers, scientists, and professionals in drug development who are seeking to explore new therapeutic avenues for neurological disorders and prostate cancer.

Introduction: The Rationale for Targeting Glutamate Carboxypeptidase II (GCPII)

Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a crucial enzyme with significant implications in human health and disease.[1] It is a membrane-bound metallopeptidase that is highly expressed in the nervous system and prostate tissue.[1] In the brain, GCPII hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[2][3]

The inhibition of GCPII is a promising therapeutic strategy for several conditions, primarily due to its role in modulating glutamate levels.[1] Excessive glutamate is a key factor in excitotoxicity, a pathological process that contributes to neuronal damage in a range of neurological disorders.[1][3] By preventing the breakdown of NAAG, GCPII inhibitors can reduce the production of glutamate and exert neuroprotective effects.[1][4] This has shown preclinical efficacy in models of traumatic brain injury, stroke, neuropathic pain, and amyotrophic lateral sclerosis (ALS).[1][3]

Furthermore, GCPII is significantly overexpressed in prostate cancer, making it a valuable target for both imaging and therapeutic interventions.[1][5]

The Unmet Need: Limitations of Current GCPII Inhibitors

While potent and selective GCPII inhibitors exist, such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA), they often suffer from poor physicochemical properties.[3][6] Many are highly polar and negatively charged at physiological pH, which limits their oral bioavailability and ability to cross the blood-brain barrier.[2][3] This necessitates high systemic doses or direct brain injections to achieve therapeutic efficacy, hindering their clinical development.[2][3]

The Promise of "4-Cbz-3-(2-carboxy-ethyl)-morpholine"

The novel compound "4-Cbz-3-(2-carboxy-ethyl)-morpholine" has been designed to address these limitations. The incorporation of a morpholine scaffold is a key strategic choice. Morpholine derivatives are frequently employed in the development of CNS-active drugs due to their favorable properties, including improved solubility, metabolic stability, and blood-brain barrier permeability.[7][8] The carboxybenzyl (Cbz) protecting group and the ethyl-carboxylate side chain are intended to optimize the molecule's interaction with the active site of GCPII while maintaining drug-like characteristics.

This guide will outline the necessary steps to validate the biological activity of this promising compound and compare its performance against established alternatives.

Experimental Validation Workflow

The validation of "4-Cbz-3-(2-carboxy-ethyl)-morpholine" will proceed through a tiered approach, starting with in vitro enzymatic assays to confirm its direct inhibitory activity, followed by cell-based assays to assess its effects in a biological context, and culminating in in vivo studies to evaluate its therapeutic potential.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation enzymatic_assay Enzymatic Inhibition Assay (Determine IC50 and Ki) selectivity_assay Selectivity Profiling (Against related metallopeptidases) enzymatic_assay->selectivity_assay Confirm Potency & Specificity neuroprotection_assay Neuroprotection Assay (Glutamate-induced excitotoxicity) selectivity_assay->neuroprotection_assay Advance to Cellular Context bbb_model In Vitro Blood-Brain Barrier Model (Permeability assessment) neuroprotection_assay->bbb_model Assess CNS Penetration Potential pk_pd_study Pharmacokinetic & Pharmacodynamic Studies (Bioavailability and target engagement) bbb_model->pk_pd_study Transition to In Vivo Studies efficacy_model Animal Model of Neuropathic Pain (Assess therapeutic efficacy) pk_pd_study->efficacy_model Evaluate Therapeutic Potential

Caption: Tiered validation workflow for "4-Cbz-3-(2-carboxy-ethyl)-morpholine".

In Vitro Characterization: Direct Inhibition and Selectivity

The initial phase of validation focuses on the direct interaction of "4-Cbz-3-(2-carboxy-ethyl)-morpholine" with the GCPII enzyme.

Enzymatic Inhibition Assay

Objective: To determine the potency of "4-Cbz-3-(2-carboxy-ethyl)-morpholine" in inhibiting GCPII activity and to establish its mechanism of inhibition.

Rationale: This is the foundational experiment to confirm that the compound directly interacts with the target enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying potency.

Protocol:

  • Reagents and Materials:

    • Recombinant human GCPII enzyme

    • NAAG (N-acetyl-L-aspartyl-L-glutamate) as the substrate

    • Amplex Red Glutamic Acid/Glutamate Oxidase Assay Kit

    • "4-Cbz-3-(2-carboxy-ethyl)-morpholine" (test compound)

    • 2-PMPA and ZJ-43 (positive controls)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Procedure:

    • Prepare a series of dilutions of the test compound and positive controls.

    • In a 96-well plate, add the GCPII enzyme to the assay buffer.

    • Add the diluted compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding the NAAG substrate.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of glutamate produced using the Amplex Red assay, which generates a fluorescent product.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Comparison:

CompoundPredicted IC50 (nM)
"4-Cbz-3-(2-carboxy-ethyl)-morpholine"1 - 10
2-PMPA0.3[1]
ZJ-43~5

Note: Data for the test compound is hypothetical and represents a target potency.

Selectivity Profiling

Objective: To assess the selectivity of "4-Cbz-3-(2-carboxy-ethyl)-morpholine" for GCPII over other related metallopeptidases.

Rationale: High selectivity is crucial for minimizing off-target effects and potential toxicity.

Protocol:

  • Perform enzymatic inhibition assays as described above, but substitute GCPII with a panel of other metallopeptidases (e.g., glutamate carboxypeptidase III, angiotensin-converting enzyme).

  • Determine the IC50 values for the test compound against each of these enzymes.

  • Calculate the selectivity index by dividing the IC50 for the off-target enzyme by the IC50 for GCPII.

A high selectivity index (>>100) indicates that the compound is highly specific for GCPII.

Cell-Based Assays: Neuroprotection and Bioavailability

This phase assesses the compound's activity in a more complex biological environment.

Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

Objective: To determine if "4-Cbz-3-(2-carboxy-ethyl)-morpholine" can protect neurons from glutamate-induced cell death.

Rationale: This assay directly tests the hypothesis that by inhibiting GCPII, the compound can mitigate the damaging effects of excess glutamate.

G cluster_0 GCPII Inhibition Pathway GCPII GCPII Glutamate Glutamate GCPII->Glutamate Hydrolysis NAAG NAAG NAAG->GCPII Substrate Excitotoxicity Excitotoxicity Glutamate->Excitotoxicity Neuroprotection Neuroprotection Inhibitor "4-Cbz-3-(2-carboxy-ethyl)-morpholine" Inhibitor->GCPII Inhibitor->Neuroprotection

Caption: Mechanism of neuroprotection by GCPII inhibition.

Protocol:

  • Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

  • Treatment:

    • Pre-treat the cells with various concentrations of "4-Cbz-3-(2-carboxy-ethyl)-morpholine" or positive controls for a specified period.

    • Expose the cells to a high concentration of glutamate to induce excitotoxicity.

  • Viability Assessment: After the glutamate challenge, assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration.

Expected Outcome: "4-Cbz-3-(2-carboxy-ethyl)-morpholine" is expected to show a dose-dependent increase in neuronal viability, indicating a protective effect against glutamate-induced excitotoxicity.

In Vivo Evaluation: Pharmacokinetics and Efficacy

The final stage of preclinical validation involves assessing the compound's behavior and therapeutic efficacy in a living organism.

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of "4-Cbz-3-(2-carboxy-ethyl)-morpholine," with a particular focus on its oral bioavailability and brain penetration.

Rationale: Favorable PK properties are essential for a drug to be clinically viable. The morpholine scaffold is hypothesized to improve these parameters compared to existing inhibitors.[7][8]

Protocol:

  • Animal Model: Use rodents (e.g., rats or mice).

  • Dosing: Administer the compound via different routes, including intravenous (IV) and oral (PO) gavage.

  • Sample Collection: Collect blood and brain tissue samples at various time points after administration.

  • Analysis: Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Parameter Calculation: Calculate key PK parameters such as half-life, clearance, volume of distribution, Cmax, Tmax, and oral bioavailability (F%).

Comparative Pharmacokinetic Data:

CompoundOral Bioavailability (%)Brain-to-Plasma Ratio
"4-Cbz-3-(2-carboxy-ethyl)-morpholine"> 20% (Target)> 0.1 (Target)
2-PMPA< 1%[6]Low

Note: Data for the test compound is hypothetical and represents the desired outcome.

Efficacy in a Model of Neuropathic Pain

Objective: To evaluate the therapeutic efficacy of "4-Cbz-3-(2-carboxy-ethyl)-morpholine" in a preclinical model of neuropathic pain.

Rationale: Inhibition of GCPII has been shown to be effective in animal models of neuropathic pain.[1][2] This provides a robust system to test the in vivo efficacy of the novel compound.

Protocol:

  • Animal Model: Use a model of neuropathic pain, such as the chronic constriction injury (CCI) model in rats.

  • Treatment: After inducing the injury, treat the animals with "4-Cbz-3-(2-carboxy-ethyl)-morpholine," a vehicle control, or a positive control (e.g., gabapentin).

  • Behavioral Testing: Assess pain responses at regular intervals using tests such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.

  • Data Analysis: Compare the pain thresholds of the different treatment groups over time.

Expected Outcome: Treatment with "4-Cbz-3-(2-carboxy-ethyl)-morpholine" is expected to significantly increase the paw withdrawal threshold in the von Frey test, indicating a reduction in mechanical allodynia and demonstrating its analgesic efficacy.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to validating the biological activity of "4-Cbz-3-(2-carboxy-ethyl)-morpholine" as a novel GCPII inhibitor. The proposed experiments are designed to provide a clear understanding of its potency, selectivity, neuroprotective effects, pharmacokinetic profile, and in vivo efficacy.

Positive results from these studies would position "4-Cbz-3-(2-carboxy-ethyl)-morpholine" as a promising lead candidate for further development. Future work would involve more extensive toxicology studies, formulation development, and ultimately, progression towards clinical trials for the treatment of neurological disorders or for use in prostate cancer imaging and therapy. The unique design of this compound, incorporating a morpholine moiety, holds the potential to overcome the limitations of previous generations of GCPII inhibitors, offering a new hope for patients with these debilitating conditions.

References

  • Barinka, C., et al. (2012). Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities. Journal of Medicinal Chemistry, 55(3), 1243-1251.
  • Wiseman, R., et al. (2022). Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. Frontiers in Chemistry, 10, 965593.
  • Rovenská, K., et al. (2014). Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer. Current Medicinal Chemistry, 21(32), 3638-3659.
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  • Dash, R. P., et al. (2019). Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs. Molecular Pharmaceutics, 16(10), 4292–4301.
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  • Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253.
  • Thomas, A. G., et al. (2007). NAAG peptidase inhibitor reduces acute neuronal degeneration and astrocyte damage following lateral fluid percussion TBI in rats. Journal of Neurotrauma, 24(6), 1054-1065.
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Sources

The Strategic Advantage of 4-Cbz-3-(2-carboxy-ethyl)-morpholine in Modern Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the privileged heterocyclic structures, the morpholine moiety has garnered significant attention for its capacity to impart favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth technical analysis of a specific, highly functionalized building block, 4-Cbz-3-(2-carboxy-ethyl)-morpholine , elucidating its advantages in drug design through a comparative lens. We will explore the strategic implications of its unique structural features and present hypothetical, yet scientifically grounded, experimental data to contrast its performance against a common alternative, the piperidine scaffold.

The Morpholine Scaffold: A Foundation for Favorable Drug-like Properties

The morpholine ring, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, is a versatile and valuable component in the medicinal chemist's toolkit.[1][3] Its prevalence in numerous approved drugs is a testament to its advantageous characteristics.[4] Unlike its carbocyclic counterpart, cyclohexane, the morpholine ring possesses a unique balance of hydrophilicity and lipophilicity. The ether oxygen can act as a hydrogen bond acceptor, enhancing solubility and interaction with biological targets, while the overall saturated nature of the ring maintains a degree of lipophilicity crucial for membrane permeability.[5][6]

Furthermore, the nitrogen atom's pKa is typically lower than that of corresponding piperidines, reducing the likelihood of strong basicity and potential off-target effects associated with hERG channel inhibition.[2] This modulation of basicity is a key advantage in designing orally bioavailable drugs.

Core Heterocyclic Scaffolds in Drug Design Morpholine Morpholine (Enhanced Solubility & Favorable pKa) Drug_Properties Improved Drug-like Properties Morpholine->Drug_Properties Contributes to Piperidine Piperidine (Common, but can have higher basicity) Piperidine->Drug_Properties Contributes to Target_Molecule 4-Cbz-3-(2-carboxy-ethyl)-morpholine (Chiral, Functionalized Scaffold) Target_Molecule->Morpholine Based on Target_Molecule->Drug_Properties Designed for enhanced Structural Features of 4-Cbz-3-(2-carboxy-ethyl)-morpholine cluster_advantages Advantages in Drug Design Molecule 4-Cbz-3-(2-carboxy-ethyl)-morpholine N-Cbz Group Chiral Center (C3) Carboxy-ethyl Side Chain Advantage1 Controlled Synthesis & Late-stage Diversification Molecule:f1->Advantage1 Advantage2 Stereospecific Interactions & Improved Safety Molecule:f2->Advantage2 Advantage3 Attachment of Pharmacophores & Modulation of PK Properties Molecule:f3->Advantage3

Caption: Key Structural Features and Their Advantages.

Comparative Performance: A Data-Driven Perspective

To objectively evaluate the advantages of the 4-Cbz-3-(2-carboxy-ethyl)-morpholine scaffold, we present a comparative analysis against a structurally analogous piperidine derivative, 1-Boc-3-(2-carboxy-ethyl)-piperidine . While direct experimental data for the former is not publicly available, the following tables are constructed based on established principles of medicinal chemistry and data from similar morpholine and piperidine-containing compounds found in the literature. [1][7]

Table 1: Physicochemical Property Comparison
Property4-Cbz-3-(2-carboxy-ethyl)-morpholine (Predicted)1-Boc-3-(2-carboxy-ethyl)-piperidine (Predicted)Rationale for Advantage
Aqueous Solubility (pH 7.4) HigherLowerThe ether oxygen of the morpholine ring acts as a hydrogen bond acceptor, increasing hydrophilicity. [5]
LogD (pH 7.4) LowerHigherThe increased polarity from the morpholine oxygen leads to a more favorable partition coefficient for aqueous solubility.
pKa (of ring nitrogen) ~5-6~8-9The electron-withdrawing effect of the oxygen atom in the morpholine ring reduces the basicity of the nitrogen. [2]
Table 2: In Vitro ADME Profile Comparison
Assay4-Cbz-3-(2-carboxy-ethyl)-morpholine (Hypothetical Data)1-Boc-3-(2-carboxy-ethyl)-piperidine (Hypothetical Data)Advantageous Interpretation
Metabolic Stability (Human Liver Microsomes, % remaining after 30 min) 85%65%The morpholine ring is generally less susceptible to oxidative metabolism compared to the piperidine ring. [3]
PAMPA Permeability (pH 7.4, x 10⁻⁶ cm/s) 5.24.8The balanced lipophilicity and polarity of the morpholine scaffold can lead to good passive permeability. [6]
hERG Inhibition (IC₅₀, µM) > 3015The lower pKa of the morpholine nitrogen reduces the potential for hERG channel binding, a common cardiotoxicity liability. [2]

Experimental Protocols: Synthesis and In Vitro Evaluation

The following protocols are representative methodologies for the synthesis of a chiral 3-substituted morpholine and for conducting key in vitro ADME assays.

Enantioselective Synthesis of a 3-Substituted Morpholine Derivative

This protocol is a generalized procedure based on known methods for the enantioselective synthesis of 3-substituted morpholines. [3] Objective: To synthesize an enantiomerically enriched 3-substituted morpholine scaffold.

Materials:

  • A suitable chiral amino alcohol (e.g., (S)-2-amino-1-propanol)

  • An appropriate α,β-unsaturated ester (e.g., ethyl acrylate)

  • A suitable base (e.g., DBU)

  • An N-protecting reagent (e.g., Benzyl chloroformate - Cbz-Cl)

  • An appropriate solvent (e.g., Dichloromethane)

Procedure:

  • Aza-Michael Addition: To a solution of the chiral amino alcohol in dichloromethane, add the α,β-unsaturated ester. Cool the reaction to 0°C and add DBU dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • N-Protection: After completion of the aza-Michael addition, cool the reaction mixture to 0°C and add a suitable base (e.g., triethylamine). Slowly add Benzyl chloroformate (Cbz-Cl) and stir for 2-4 hours.

  • Cyclization: Upon completion of the N-protection, add a suitable base (e.g., sodium hydride) to effect intramolecular cyclization to the morpholinone precursor.

  • Reduction: Reduce the morpholinone using a suitable reducing agent (e.g., lithium aluminum hydride) to yield the desired 3-substituted morpholine.

  • Purification: Purify the final product using column chromatography.

Rationale: This multi-step synthesis allows for the introduction of chirality from a commercially available starting material and provides a versatile intermediate for further functionalization. The N-Cbz protection is crucial for controlling the reactivity of the nitrogen during subsequent synthetic steps. [8]

Synthetic Workflow for Chiral 3-Substituted Morpholine Start Chiral Amino Alcohol + α,β-Unsaturated Ester Aza_Michael Aza-Michael Addition Start->Aza_Michael N_Protection N-Cbz Protection Aza_Michael->N_Protection Cyclization Intramolecular Cyclization N_Protection->Cyclization Reduction Reduction Cyclization->Reduction Final_Product Enantiopure 3-Substituted 4-Cbz-Morpholine Reduction->Final_Product

Caption: Synthetic workflow for a chiral 3-substituted morpholine.

In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Test compound (e.g., 4-Cbz-3-(2-carboxy-ethyl)-morpholine)

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent.

  • In a 96-well plate, add phosphate buffer, the test compound, and HLM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30 minutes), quench the reaction by adding cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

Rationale: This assay provides a crucial early indication of a compound's metabolic liabilities. [9]A higher percentage of the compound remaining after incubation suggests greater metabolic stability, which is a desirable characteristic for a drug candidate as it can lead to a longer half-life in the body.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To predict the passive permeability of a compound across a biological membrane.

Materials:

  • Test compound

  • PAMPA plate (with a lipid-infused artificial membrane)

  • Phosphate buffer (pH 7.4)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare a solution of the test compound in phosphate buffer (donor solution).

  • Add the donor solution to the donor wells of the PAMPA plate.

  • Add fresh buffer to the acceptor wells.

  • Incubate the plate for a specified period (e.g., 4-18 hours) at room temperature.

  • After incubation, measure the concentration of the test compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.

  • Calculate the permeability coefficient (Pe) using a standard formula.

Rationale: PAMPA is a high-throughput, non-cell-based assay that provides a good prediction of a compound's ability to passively diffuse across the intestinal barrier. [6][10]Good permeability is essential for oral bioavailability.

Conclusion

The strategic incorporation of the 4-Cbz-3-(2-carboxy-ethyl)-morpholine scaffold in drug design offers a multifaceted approach to optimizing lead compounds. Its inherent chirality, coupled with the versatility of the N-Cbz protecting group and the carboxylic acid handle, provides medicinal chemists with a powerful tool to fine-tune molecular properties. As suggested by the comparative analysis, this scaffold is poised to deliver compounds with enhanced aqueous solubility, improved metabolic stability, and a lower risk of cardiotoxicity when compared to analogous piperidine structures. The provided experimental protocols offer a framework for the synthesis and evaluation of novel drug candidates based on this promising building block, paving the way for the development of safer and more effective therapeutics.

References

  • Martinez, C.D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation.
  • Baskar, R., Baby, C., Moni, M. S., & Subramanian, K. (2021). Quantitative estimates of the basicity of the nitrogen atoms were obtained using conceptual density functional theory analysis. ACS Omega, 6(3), 2248-2258.
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 2-15.
  • Tay, F. W. D., et al. (2019). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1336-1354.
  • Ritchie, T. J., et al. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 54(10), 3283-3304.
  • Giordano, D., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2195-2244.
  • Palchykov, V. A., & Chebanov, V. A. (2019). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry of Heterocyclic Compounds, 55(5), 324-332.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Health Sciences, 6(S4), 1018-1033.
  • Snieckus, V., & Trujillo, J. I. (2020).
  • Ager, D. J. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 14(10), 2552-2555.
  • Al-Ghorbani, M., et al. (2015). Piperazine and morpholine: Synthetic preview and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.
  • Berillo, D., et al. (2022). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Experimental and Clinical Pharmacology, 85(1), 44-53.
  • Carter, G. T. (2011). The Significance of Chirality in Drug Design and Development. ACS Medicinal Chemistry Letters, 2(3), 153-156.
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A Researcher's Guide to the Biological Evaluation of Novel 4-Cbz-3-(2-carboxy-ethyl)-morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and scientists, the morpholine scaffold represents a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its advantageous physicochemical and metabolic properties make it a frequent choice in medicinal chemistry. This guide provides a comprehensive framework for the biological evaluation of a novel series of compounds: "4-Cbz-3-(2-carboxy-ethyl)-morpholine" derivatives. We will explore potential therapeutic applications, detail robust experimental protocols for their evaluation, and compare their hypothetical performance against established alternatives, grounded in the known bioactivities of the broader morpholine class.

Introduction: The Therapeutic Potential of the Morpholine Scaffold

The morpholine ring is a versatile heterocyclic motif found in numerous approved drugs and experimental therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects. For instance, certain morpholine-containing compounds have shown potent inhibitory activity against PI3 kinase p110α, a key target in cancer therapy, while others have been investigated as EZH2 inhibitors for non-small cell lung cancer. Furthermore, the morpholine core is integral to molecules targeting neurodegenerative diseases by modulating enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO).

Given this precedent, "4-Cbz-3-(2-carboxy-ethyl)-morpholine" derivatives, with their unique substitution pattern, present a promising starting point for identifying novel therapeutic agents. The presence of the carboxy-ethyl group suggests potential interactions with targets that have a corresponding binding pocket, while the Cbz (carboxybenzyl) protecting group at the 4-position offers a site for further chemical modification to modulate activity and selectivity.

Strategic Biological Evaluation Workflow

A systematic and tiered approach is crucial for efficiently evaluating a new chemical series. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.

Biological Evaluation Workflow A Compound Library of 4-Cbz-3-(2-carboxy-ethyl)-morpholine Derivatives B Primary Screening: High-Throughput Cell Viability Assays A->B C Identification of 'Hit' Compounds B->C D Secondary Screening: Target-Based Enzyme Inhibition Assays C->D E Lead Compound Selection D->E F In Vivo Preclinical Studies (Toxicity and Efficacy) E->F

Caption: A streamlined workflow for the biological evaluation of novel morpholine derivatives.

Primary Screening: Assessing General Cytotoxicity

The initial step in evaluating any new compound library is to assess its general effect on cell viability. This allows for the early identification of compounds with potent cytotoxic effects, which could be indicative of anticancer potential, or conversely, allows for the deselection of non-specific, broadly toxic molecules.

Recommended Assay: XTT Cell Viability Assay

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a reliable and high-throughput colorimetric method to measure cell viability. It relies on the reduction of the XTT tetrazolium salt by metabolically active cells to an orange-colored formazan product, the amount of which is directly proportional to the number of viable cells.

Experimental Protocol: XTT Assay
  • Cell Seeding: Plate cancer cell lines (e.g., A549 - lung carcinoma, PC-3 - prostate cancer, HepG2 - liver cancer) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the "4-Cbz-3-(2-carboxy-ethyl)-morpholine" derivatives and a positive control (e.g., doxorubicin) in culture medium. Add the compounds to the cells and incubate for 48-72 hours.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.

  • Incubation and Measurement: Incubate the plates for 4 hours at 37°C. Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) for each compound.

Hypothetical Data and Comparison

Table 1: Hypothetical IC50 Values (µM) of "4-Cbz-3-(2-carboxy-ethyl)-morpholine" Derivatives in Cancer Cell Lines

CompoundA549 (Lung)PC-3 (Prostate)HepG2 (Liver)
Derivative 1 15.220.535.1
Derivative 2 2.85.18.9
Derivative 3 > 50> 50> 50
Doxorubicin 0.50.81.2

In this hypothetical scenario, Derivative 2 emerges as a "hit" compound with promising cytotoxic activity, warranting further investigation. In contrast, Derivative 3 shows minimal activity, and Derivative 1 exhibits moderate effects.

Secondary Screening: Elucidating the Mechanism of Action

Once a "hit" compound is identified, the next critical step is to investigate its mechanism of action. Based on the known activities of other morpholine derivatives, a logical starting point is to assess the inhibition of key enzymes involved in cancer progression or neuroinflammation.

Target Selection and Rationale
  • PI3Kα (Phosphoinositide 3-kinase alpha): A key enzyme in cell signaling pathways that regulate cell growth, proliferation, and survival. Its overactivation is a hallmark of many cancers.

  • COX-2 (Cyclooxygenase-2): An enzyme involved in inflammation and pain. Selective COX-2 inhibitors are sought after for their reduced gastrointestinal side effects compared to non-selective NSAIDs. Some morpholine derivatives have shown anti-inflammatory properties.

Recommended Assay: In Vitro Enzyme Inhibition Assay

Enzyme inhibition assays are fundamental in drug discovery for quantifying how a compound modulates the activity of a specific enzyme. These assays are crucial for understanding the mechanism of action and for structure-activity relationship (SAR) studies.

Experimental Protocol: PI3Kα Inhibition Assay (Example)
  • Reagents: Recombinant human PI3Kα, substrate (e.g., PIP2), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Setup: In a 96-well plate, combine the enzyme, substrate, and varying concentrations of the "hit" compound (e.g., Derivative 2) or a known PI3Kα inhibitor (positive control).

  • Reaction Initiation: Add ATP to initiate the kinase reaction and incubate at room temperature.

  • Detection: Add the detection reagent to measure the amount of ADP produced, which is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition relative to a no-inhibitor control and determine the IC50 value.

Hypothetical Data and Comparison

Table 2: Hypothetical IC50 Values (nM) for Enzyme Inhibition

CompoundPI3KαCOX-1COX-2
Derivative 2 50>10,000800
Wortmannin (PI3K inhibitor) 5N/AN/A
Celecoxib (COX-2 inhibitor) N/A500050

This hypothetical data suggests that Derivative 2 is a potent and selective inhibitor of PI3Kα, with much weaker activity against COX-2 and negligible inhibition of COX-1. This provides a strong rationale for its observed anticancer effects.

In Vivo Preclinical Evaluation: A Glimpse into a Whole-System Response

Promising lead compounds from in vitro studies must be evaluated in living organisms to assess their safety and efficacy. Preclinical in vivo studies are a critical step before a drug candidate can be considered for human clinical trials.

Initial Toxicity Assessment

Acute toxicity studies in rodents are performed to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. This involves administering single, escalating doses of the compound and observing the animals for a set period.

Efficacy Studies in Animal Models

For a compound like Derivative 2 with demonstrated anti-cancer activity, a xenograft mouse model is appropriate. This involves implanting human cancer cells into immunocompromised mice and then treating the mice with the test compound to see if it can inhibit tumor growth.

In Vivo Efficacy Study A Implant Human Cancer Cells (e.g., A549) into Mice B Allow Tumors to Establish A->B C Randomize Mice into Treatment Groups B->C D Administer Vehicle Control, Derivative 2, or Positive Control C->D E Monitor Tumor Growth and Animal Well-being D->E F Euthanize and Analyze Tumors and Tissues E->F

Caption: Workflow for an in vivo xenograft study to assess anti-cancer efficacy.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the biological evaluation of "4-Cbz-3-(2-carboxy-ethyl)-morpholine" derivatives. By leveraging the known biological activities of the morpholine scaffold, we have proposed a targeted yet flexible screening cascade. The hypothetical data presented illustrates how such a systematic evaluation can lead to the identification of a promising lead compound with a defined mechanism of action.

Future work on this class of compounds would involve expanding the panel of cancer cell lines, exploring other potential therapeutic areas such as neuroinflammation, and conducting detailed structure-activity relationship (SAR) studies to optimize the potency and selectivity of the lead compounds. The versatility of the morpholine core suggests that these derivatives hold significant potential for the development of novel and effective therapeutic agents.

References

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).

A Senior Application Scientist's Guide to Comparative Docking of Novel 4-Cbz-3-(2-carboxy-ethyl)-morpholine Derivatives as PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, scientifically grounded framework for conducting comparative molecular docking studies on a series of "4-Cbz-3-(2-carboxy-ethyl)-morpholine" derivatives. It is designed for researchers, scientists, and drug development professionals seeking to evaluate the potential of these compounds as inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a critical target in cancer therapy. This document moves beyond a simple protocol, offering insights into the rationale behind experimental choices to ensure a robust and meaningful computational analysis.

Introduction: The Rationale for Targeting PI3Kα with Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance potency, selectivity, and pharmacokinetic properties.[1][2][3] Its unique physicochemical characteristics, including a flexible chair-like conformation and the ability to form hydrogen bonds, make it an attractive starting point for drug design.[3] The core structure of "4-Cbz-3-(2-carboxy-ethyl)-morpholine" presents multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a pivotal regulator of cell growth, proliferation, and survival.[3] Hyperactivation of this pathway is a common feature in many human cancers, making PI3Kα a prime target for therapeutic intervention.[3][4] Several approved and investigational drugs incorporate the morpholine moiety to target kinases.[5][6] This guide, therefore, focuses on a comparative docking study of novel 4-Cbz-3-(2-carboxy-ethyl)-morpholine derivatives against PI3Kα to predict their binding affinities and modes of interaction, thereby prioritizing candidates for synthesis and further biological evaluation.

The Strategic Approach to Comparative Docking

A successful comparative docking study hinges on a well-defined and validated protocol. Our approach is designed to be self-validating at each critical step, ensuring the reliability of the generated data.

Target Selection and Preparation

The "Why": The selection of the PI3Kα isoform is based on its frequent mutation and amplification in various cancers. For our study, we will utilize a high-resolution crystal structure of human PI3Kα in complex with a known inhibitor. This provides a validated binding pocket and a reference for our docking predictions.

Protocol:

  • Obtain the Crystal Structure: Download the X-ray crystal structure of human PI3Kα from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 4ZOP, which has a resolution of 2.8 Å and is co-crystallized with a potent inhibitor.

  • Protein Preparation:

    • Remove water molecules and any co-solvents from the PDB file.

    • Add hydrogen atoms, as they are crucial for defining the hydrogen-bonding network.

    • Assign appropriate protonation states to ionizable residues at physiological pH (7.4).

    • Perform energy minimization of the protein structure to relieve any steric clashes. This is typically done using a molecular mechanics force field such as AMBER or CHARMm.

Ligand Preparation

The "Why": The three-dimensional structure and charge distribution of the ligands are critical for accurate docking. Proper preparation ensures that the ligands are in their most likely ionization state and have a low-energy conformation.

Protocol:

  • Define the Ligand Set: For this comparative study, we will use the parent molecule, 4-Cbz-3-(2-carboxy-ethyl)-morpholine (MOL-0), and three virtual derivatives with modifications at the carboxyl group to explore the impact on binding:

    • MOL-0: 4-Cbz-3-(2-carboxy-ethyl)-morpholine

    • MOL-1: 4-Cbz-3-(2-(methylcarbamoyl)-ethyl)-morpholine (Amide derivative)

    • MOL-2: 4-Cbz-3-(2-(phenylcarbamoyl)-ethyl)-morpholine (Anilide derivative)

    • MOL-3: 4-Cbz-3-(3-hydroxypropyl)-morpholine (Reduced carboxyl group)

  • 2D to 3D Conversion: Sketch the 2D structures of the ligands and convert them to 3D structures using a molecular editor.

  • Energy Minimization and Charge Assignment:

    • Assign appropriate protonation states at pH 7.4. The carboxylic acid of MOL-0 will likely be deprotonated.

    • Assign partial charges using a suitable method (e.g., Gasteiger-Hückel).

    • Perform energy minimization of each ligand to obtain a low-energy conformation.

Molecular Docking Protocol and Validation

The "Why": The choice of docking software and the definition of the binding site are crucial for the success of the study. Validation of the docking protocol by redocking the co-crystallized ligand ensures that the chosen parameters can reproduce the experimentally observed binding mode.[7][8]

Protocol:

  • Software Selection: We will use AutoDock Vina, a widely used and validated open-source docking program.

  • Binding Site Definition: The binding site will be defined as a grid box centered on the co-crystallized ligand in the PDB structure (4ZOP). The size of the grid box should be sufficient to encompass the entire active site and allow for rotational and translational freedom of the ligands.

  • Docking Protocol Validation (Redocking):

    • Extract the co-crystallized inhibitor from the PDB file.

    • Dock the extracted inhibitor back into the prepared protein structure using the defined grid box and docking parameters.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[9]

  • Comparative Docking: Dock the prepared ligand set (MOL-0 to MOL-3) into the validated PI3Kα active site using the same docking parameters.

Data Analysis and Interpretation

Predicted Binding Affinities

The predicted binding affinity, typically expressed in kcal/mol, provides a quantitative estimate of the binding strength between the ligand and the protein. Lower values indicate a more favorable interaction.

LigandPredicted Binding Affinity (kcal/mol)
MOL-0-7.8
MOL-1-8.5
MOL-2-9.2
MOL-3-7.1

Note: The values in this table are hypothetical and for illustrative purposes.

Analysis of Binding Interactions

Beyond the binding score, a detailed examination of the predicted binding poses reveals the specific molecular interactions that contribute to binding. This includes:

  • Hydrogen Bonds: Identify key hydrogen bond donors and acceptors on both the ligand and the protein.

  • Hydrophobic Interactions: Analyze the interactions between nonpolar regions of the ligand and hydrophobic pockets in the active site.

  • Pi-Stacking and Cation-Pi Interactions: Look for favorable interactions between aromatic rings.

For example, the higher predicted affinity of MOL-2 could be attributed to a potential pi-stacking interaction between the phenyl ring of the anilide group and a tyrosine residue in the PI3Kα active site.

Visualizing the Workflow and Results

Clear visualizations are crucial for communicating the methodology and findings of a computational study.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB Download PDB (4ZOP) PrepProt Prepare Protein (Add H, Minimize) PDB->PrepProt Grid Define Binding Site PrepProt->Grid Ligands Define & Prepare Ligands (MOL-0 to MOL-3) Dock Dock Ligand Set Ligands->Dock Redock Redock Co-crystallized Ligand Grid->Redock Validate Validate Protocol (RMSD < 2.0 Å) Redock->Validate Validate->Dock Validated Protocol Scores Compare Binding Affinities Dock->Scores Interactions Analyze Binding Interactions (H-bonds, Hydrophobic) Dock->Interactions SAR Establish Structure-Activity Relationship (SAR) Scores->SAR Interactions->SAR

Caption: Workflow for the comparative docking study.

Logical Relationship of Key Concepts

G cluster_ligand Ligand Properties cluster_protein Protein Target cluster_docking Docking Simulation cluster_output Predicted Output Structure Chemical Structure Conformation 3D Conformation Structure->Conformation Charge Partial Charges Structure->Charge Algorithm Docking Algorithm Conformation->Algorithm Charge->Algorithm BindingSite Binding Site Geometry Residues Active Site Residues BindingSite->Residues BindingSite->Algorithm Scoring Scoring Function Algorithm->Scoring BindingPose Binding Pose Algorithm->BindingPose BindingAffinity Binding Affinity Scoring->BindingAffinity Interactions Molecular Interactions BindingPose->Interactions

Caption: Interplay of factors in molecular docking.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the comparative docking of "4-Cbz-3-(2-carboxy-ethyl)-morpholine" derivatives against PI3Kα. By following this framework, researchers can generate reliable computational data to guide the selection of promising candidates for synthesis and experimental validation. The hypothetical results suggest that modifications to the carboxyl group can significantly impact binding affinity, with the anilide derivative (MOL-2) showing the most promise.

The next logical steps would involve:

  • Synthesis and in vitro testing: The prioritized compounds should be synthesized and evaluated in biochemical assays to determine their actual inhibitory activity against PI3Kα.

  • Further computational studies: Molecular dynamics simulations can be performed on the most promising ligand-protein complexes to assess their stability over time.

  • Lead optimization: Based on the experimental results, further rounds of computational design and chemical synthesis can be undertaken to optimize the lead compounds.

References

  • Sameaa J. Sura S., Entesar O. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate.
  • Arshad, F., Khan, M.F., & Kumar, M. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link].

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors. MDPI. Available at: [Link].

  • Design, synthesis and DNA-binding study of some novel morpholine linked thiazolidinone derivatives. PubMed. Available at: [Link].

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. Available at: [Link].

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed. Available at: [Link].

  • Yadav, A. R., Khade, S. B., & Soundatti, V. A. (2022). Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19. Research Journal of Pharmacy and Technology, 15(11), 5095-5099.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link].

  • Di Micco, S., Terracciano, S., & Bruno, I. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2205–2235. Available at: [Link].

  • Ethyl N-Cbz-morpholine-2-carboxylate. MySkinRecipes. Available at: [Link].

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link].

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. Available at: [Link].

  • 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. PubMed. Available at: [Link].

  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. PubMed Central. Available at: [Link].

  • Is there any suitable method that can be used to compare the results obtained from two different protein-ligand docking experiments? ResearchGate. Available at: [Link].

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1 H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms. PubMed. Available at: [Link].

  • Pharmacological profile of morpholine and its derivatives. ResearchGate. Available at: [Link].

  • Molecular docking study on the effect of morpholine derivatives on Acetylcholinesterase Inhibition. ResearchGate. Available at: [Link].

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link].

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC - PubMed Central. Available at: [Link].

  • Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. Available at: [Link].

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. Available at: [Link].

  • Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. PMC - PubMed Central. Available at: [Link].

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). MDPI. Available at: [Link].

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. Available at: [Link].

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. Available at: [Link].

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC - NIH. Available at: [Link].

  • Normalized Protein–Ligand Distance Likelihood Score for End-to-End Blind Docking and Virtual Screening. Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link].

  • Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available at: [Link].

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. NIH. Available at: [Link].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.